Kadsurenin C
Beschreibung
structure in first source
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(1S,5S,6R,7R,8S)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-14-11-21(26-5)12(2)17(18(19(14)22)20(21)23)13-8-9-15(24-3)16(10-13)25-4/h6,8-12,17-18,20,23H,1,7H2,2-5H3/t12-,17+,18-,20+,21-/m1/s1 |
InChI-Schlüssel |
YYEUHNBQISBESB-LOPMHCFQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Kadsurenin C: A Bicyclo[3.2.1]octanoid Neolignan from Piper kadsura with Potent Anti-Inflammatory Activity
A Technical Guide for Researchers and Drug Development Professionals
Core Summary: This document provides a comprehensive overview of the discovery, natural source, chemical properties, and biological activity of Kadsurenin C, a bicyclo[3.2.1]octanoid neolignan. Detailed experimental protocols for its isolation and relevant biological assays are presented, alongside a summary of its key quantitative data. Special emphasis is placed on its potent antagonism of the Platelet-Activating Factor (PAF), a key mediator in inflammatory processes.
Discovery and Natural Source
This compound was first isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant belonging to the Piperaceae family.[1] This discovery was detailed in a 2003 publication by Ren-Wang Jiang and colleagues in the Journal of Molecular Structure.[2][3] Piper kadsura has a history of use in traditional Chinese medicine for treating conditions such as rheumatic arthritis and asthma.[4] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, particularly neolignans, which exhibit a range of biological activities including anti-inflammatory, antioxidant, and neuroprotective properties.[1][4]
Chemical Structure and Properties
This compound is classified as a bicyclo[3.2.1]octanoid neolignan. Its chemical structure was elucidated through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₅ | [5] |
| Molecular Weight | 358.43 g/mol | [5] |
| CAS Number | 145722-88-9 | MedChemExpress |
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ) in ppm |
| Data not available in the searched resources | Data not available in the searched resources |
Table 3: 1H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz |
| Data not available in the searched resources | Data not available in the searched resources |
Biological Activity: Platelet-Activating Factor (PAF) Antagonism
The most significant reported biological activity of this compound is its potent antagonism of the Platelet-Activating Factor (PAF).[1] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting the binding of PAF to its receptor, this compound can mitigate these inflammatory responses.
Table 4: In Vitro Biological Activity of this compound
| Assay | Target | Result (IC₅₀) | Reference |
| PAF Antagonism | Platelet-Activating Factor Receptor | 5.1 μM | [1] |
Experimental Protocols
Isolation of this compound from Piper kadsura
The following is a generalized protocol based on common phytochemical isolation techniques for neolignans from Piper species. The specific details from the original publication by Jiang et al. (2003) were not fully accessible.
Diagram 1: General Workflow for Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered aerial parts of Piper kadsura are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain neolignans, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound, as identified by TLC, are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Platelet-Activating Factor (PAF) Antagonist Assay
The following is a representative protocol for assessing the PAF antagonistic activity, based on the inhibition of PAF-induced platelet aggregation.
Diagram 2: Signaling Pathway of PAF-induced Platelet Aggregation
Caption: this compound inhibits PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and anticoagulated. PRP is obtained by centrifugation of the whole blood.
-
Platelet Aggregation Assay: Platelet aggregation is monitored using a platelet aggregometer.
-
Aliquots of PRP are pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Platelet aggregation is then induced by the addition of a submaximal concentration of PAF.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The inhibitory effect of this compound is calculated as the percentage reduction in PAF-induced aggregation compared to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of this compound on cells, a standard MTT assay can be performed.
Diagram 3: Workflow of the MTT Cytotoxicity Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Future Perspectives
This compound, with its demonstrated potent PAF antagonistic activity, represents a promising lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models of inflammatory diseases, and investigate its potential for treating conditions where PAF plays a significant pathological role. Structure-activity relationship studies could also be undertaken to optimize its potency and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. dev.spectrabase.com [dev.spectrabase.com]
The Kadsurenin C Biosynthetic Pathway in Piper Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsurenin C, a dibenzocyclooctadiene lignan (B3055560) found in Piper species, particularly Piper kadsura, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete pathway in Piper species is yet to be fully elucidated, this document synthesizes information from related lignan biosynthesis studies in other plant genera, such as Schisandra and Kadsura, to propose a putative pathway. This guide includes detailed descriptions of the proposed enzymatic steps, key intermediates, and regulatory enzymes. Furthermore, it presents relevant quantitative data, detailed experimental protocols for the analysis of dibenzocyclooctadiene lignans (B1203133), and visualizations of the biosynthetic pathway and experimental workflows to aid researchers in this field.
Introduction to this compound and Dibenzocyclooctadiene Lignans
Lignans are a large and diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Dibenzocyclooctadiene lignans, characterized by a central eight-membered ring, are a significant subgroup known for a wide range of biological activities.[1][2] this compound is a specific dibenzocyclooctadiene lignan isolated from Piper kadsura and is noted for its significant platelet-activating factor (PAF) antagonistic activity.[3] The complex stereochemistry and decorated structure of this compound make its biosynthesis a subject of scientific interest for potential biotechnological production.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, leading to the formation of monolignols, which then undergo a series of enzymatic reactions to form the complex dibenzocyclooctadiene scaffold. The pathway can be broadly divided into three stages:
-
Phenylpropanoid Pathway: The synthesis of coniferyl alcohol from phenylalanine.
-
Early Lignan Biosynthesis: The dimerization of coniferyl alcohol and subsequent conversions to form the key intermediate, matairesinol (B191791).
-
Late-Stage Biosynthesis (Putative): The proposed steps from matairesinol to this compound, including the formation of the dibenzocyclooctadiene ring and subsequent decorative modifications.
From Phenylalanine to Coniferyl Alcohol
This initial stage is a well-established pathway in vascular plants. Phenylalanine is converted to coniferyl alcohol through the action of several key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and others.[4]
Formation of Matairesinol
The formation of the lignan backbone begins with the oxidative coupling of two coniferyl alcohol molecules. This critical step is mediated by dirigent proteins (DIRs), which control the stereochemistry of the resulting product, and laccases or peroxidases that catalyze the oxidation.[5][6][7] The pathway to matairesinol is as follows:
-
Pinoresinol: Two molecules of coniferyl alcohol are coupled to form pinoresinol.
-
Lariciresinol: Pinoresinol is reduced by pinoresinol-lariciresinol reductase (PLR).
-
Secoisolariciresinol (B192356): Lariciresinol is further reduced by the same PLR enzyme.
-
Matairesinol: Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol.[8]
Diagram 1: The early stages of lignan biosynthesis leading to matairesinol.
Putative Pathway from Matairesinol to this compound
The enzymatic steps transforming matairesinol into this compound in Piper species have not been experimentally verified. However, based on the structure of this compound and research on the biosynthesis of other dibenzocyclooctadiene lignans in plants like Schisandra chinensis, a hypothetical pathway can be proposed.[1][8] This likely involves intramolecular oxidative coupling to form the eight-membered ring, followed by a series of modifications.
Key enzymatic transformations likely include:
-
Oxidative Coupling: An intramolecular C-C bond formation between the two aromatic rings of a matairesinol-like precursor to form the dibenzocyclooctadiene scaffold. This is a critical and likely enzyme-catalyzed step, possibly involving a cytochrome P450 monooxygenase.
-
Methylenedioxy Bridge Formation: A hallmark of many Piper compounds, the methylenedioxy bridge in this compound is likely formed by a cytochrome P450 enzyme, possibly belonging to the CYP719 or CYP81Q family. These enzymes are known to catalyze such reactions in the biosynthesis of other lignans and alkaloids.[9][10][11][12]
-
Hydroxylation, Methylation, and other modifications: Additional enzymatic steps are required to add the specific hydroxyl and methoxy (B1213986) groups and other decorations present on the this compound molecule.
Diagram 2: A putative biosynthetic pathway from matairesinol to this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations in Piper species, are scarce in the current literature. However, some related data on dibenzocyclooctadiene lignans and their precursors in other species, as well as the biological activity of this compound, are available.
| Compound/Enzyme | Parameter | Value | Source Species/System | Citation |
| This compound | IC50 (PAF antagonism) | 5.1 x 10-6 mol/L | Rabbit Platelets | [3] |
| Schisandrin | Concentration | 52.96 - 65.62 mg/100g DW | Schisandra chinensis cultures | [13] |
| Gomisin A | Concentration | 25.93 - 34.36 mg/100g DW | Schisandra chinensis cultures | [13] |
| Deoxyschisandrin | Concentration | 30.27 - 43.65 mg/100g DW | Schisandra chinensis cultures | [13] |
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are generalized and adaptable methods for the extraction, isolation, and analysis of dibenzocyclooctadiene lignans from plant material.
Extraction of Lignans from Piper Species
-
Sample Preparation: Air-dry the plant material (e.g., stems or leaves of Piper kadsura) and grind it into a fine powder.
-
Extraction:
-
Perform microwave-assisted extraction (MAE) with 95% ethanol (B145695) for optimal yield.[14]
-
Alternatively, conduct sonication with methanol (B129727).[15]
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to fractionate the compounds based on polarity.[14][16]
-
Isolation of Dibenzocyclooctadiene Lignans
-
Column Chromatography:
-
Subject the desired fraction (e.g., the dichloromethane or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the compounds.[15]
-
-
Preparative HPLC:
-
Further purify the fractions containing the target lignans using preparative reversed-phase high-performance liquid chromatography (prep-RPLC) on a C18 column with a mobile phase of methanol and water.[16][17]
-
For compounds that are difficult to separate by RPLC, preparative supercritical fluid chromatography (prep-SFC) can be employed as an orthogonal separation technique.[16]
-
Quantitative Analysis by HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector (FLD) and a C18 reversed-phase column.[17]
-
Mobile Phase: A gradient elution with methanol and water is commonly used.[17]
-
Detection:
-
UV detection can be set at a wavelength where lignans show strong absorbance (e.g., 254 nm).
-
Fluorescence detection, if applicable to the specific lignan, can offer higher sensitivity. For some dibenzocyclooctadiene lignans, an excitation wavelength of 254 nm and an emission wavelength of 330 nm have been used.[17]
-
-
Quantification: Prepare a calibration curve using a purified standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.
Structural Elucidation
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Diagram 3: A general experimental workflow for the isolation and analysis of this compound.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Piper species remains an intriguing area of research. While the early stages of lignan biosynthesis are well-understood, the specific enzymes responsible for the formation of the dibenzocyclooctadiene ring and the subsequent tailoring reactions leading to this compound are yet to be identified and characterized. Future research efforts should focus on:
-
Transcriptome and Genome Analysis: Sequencing the transcriptome and/or genome of Piper kadsura to identify candidate genes encoding cytochrome P450 enzymes, methyltransferases, and other enzymes that may be involved in the late stages of the pathway.
-
Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the biosynthesis of this compound.
-
Metabolite Profiling: Detailed metabolomic studies of Piper kadsura to identify other potential intermediates in the pathway.
A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of the Piper genus but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this pharmacologically promising lignan.
References
- 1. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Dirigent protein - Wikipedia [en.wikipedia.org]
- 7. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dirigent protein subfamily function and structure in terrestrial plant phenol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved production of dibenzocyclooctadiene lignans in the elicited microshoot cultures of Schisandra chinensis (Chinese magnolia vine) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological and Cytoprotective Effect of Piper kadsura Ohwi against Hydrogen-Peroxide-Induced Oxidative Stress in Human SW1353 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmpm.vn [jmpm.vn]
- 16. [Separation and purification of compounds from piper kadsura using preparative reversed-phase liquid chromatography and preparative supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. spectrabase.com [spectrabase.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
Kadsurenin C: A Technical Guide to its Biological Activity as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin C, a neolignan isolated from Piper kadsura, has emerged as a significant natural compound with potent biological activity. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.
Core Biological Activity: Platelet-Activating Factor (PAF) Antagonism
The principal biological activity of this compound is its ability to act as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its pro-inflammatory and pro-aggregatory effects.
Quantitative Data Summary
The inhibitory potency of this compound against PAF-induced biological responses has been quantified in various in vitro studies. The following table summarizes the key quantitative data available for this compound and a closely related compound, Kadsurenone, for comparative context.
| Compound | Assay | System | Parameter | Value | Reference |
| This compound | PAF-induced rabbit platelet aggregation | In vitro | IC50 | 5.1 x 10⁻⁶ mol/L | [1] |
| Kadsurenone | PAF receptor binding (washed rabbit platelets) | In vitro | Ki | 2.0 x 10⁻¹² mol/L | [2] |
| Kadsurenone | PAF-induced rabbit platelet aggregation | In vitro | IC50 | 2.6 µmol/L | [2] |
IC50: Half-maximal inhibitory concentration. The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Ki: Inhibition constant. The dissociation constant of the enzyme-inhibitor complex.
Signaling Pathway of PAF Receptor and Inhibition by this compound
Platelet-Activating Factor (PAF) exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as platelets, neutrophils, and endothelial cells. This binding event triggers a cascade of intracellular signaling events.
Upon activation, the PAF receptor couples to Gq and Gi proteins.
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in mediating many of PAF's cellular effects, including platelet aggregation and degranulation.
-
Gi Pathway: The Gi protein pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Lower cAMP levels can further contribute to platelet activation.
This compound, as a competitive antagonist, binds to the PAF receptor, preventing PAF from binding and thereby inhibiting the activation of these downstream signaling pathways.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the PAF antagonist activity of this compound: In Vitro Platelet Aggregation Assay using Rabbit Platelets .
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound on PAF-induced aggregation of washed rabbit platelets.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF C16)
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostacyclin (PGI2)
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer (pH 7.4) containing 0.25% BSA
-
Male New Zealand White rabbits
-
Platelet aggregometer
-
Centrifuge
Procedure:
1. Preparation of Washed Rabbit Platelets:
a. Euthanize a male New Zealand White rabbit and collect blood via cardiac puncture into a syringe containing 1/6 volume of ACD solution.
b. Centrifuge the blood at 180 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
c. To the PRP, add PGI2 to a final concentration of 0.1 µg/mL to prevent platelet activation during subsequent steps.
d. Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
e. Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer (pH 6.5) containing 0.25% BSA and apyrase (2 units/mL).
f. Centrifuge the platelet suspension again at 800 x g for 10 minutes.
g. Resuspend the final platelet pellet in Tyrode's buffer (pH 7.4) containing 0.25% BSA.
h. Adjust the platelet count to 3 x 10⁸ platelets/mL using a cell counter.
2. Platelet Aggregation Assay:
a. Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with constant stirring (e.g., 900 rpm).
b. Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.1%).
c. Add a specific volume of the this compound dilution (or vehicle control) to the platelet suspension and incubate for a predetermined time (e.g., 2 minutes).
d. Initiate platelet aggregation by adding a submaximal concentration of PAF (a concentration that induces approximately 80% of the maximal aggregation, determined from a prior dose-response curve).
e. Record the change in light transmittance for a set period (e.g., 5 minutes) using the aggregometer. The increase in light transmittance is proportional to the extent of platelet aggregation.
3. Data Analysis:
a. The maximum aggregation response in the presence of different concentrations of this compound is measured.
b. The percentage inhibition of PAF-induced aggregation is calculated for each concentration of this compound relative to the vehicle control.
c. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent natural antagonist of the Platelet-Activating Factor receptor. Its ability to inhibit PAF-induced platelet aggregation, as demonstrated by its low micromolar IC50 value, highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-thrombotic agents. The detailed experimental protocols and the understanding of its mechanism of action at the level of the PAF signaling pathway provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future studies should focus on its in vivo efficacy, selectivity against other receptors, and its pharmacokinetic and pharmacodynamic profiles.
References
Kadsurenin C: A Technical Guide to its Mechanism of Action as a PAF Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Kadsurenin C as a potent and specific Platelet-Activating Factor (PAF) antagonist. This compound, a neolignan isolated from Piper futokadsura, has demonstrated significant promise in the modulation of PAF-mediated inflammatory and physiological processes. This document outlines the quantitative data supporting its antagonist activity, details the general experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
This compound's efficacy as a PAF receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) from published studies.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 2.0 x 10⁻¹² M | Rabbit | Washed Platelet PAF Receptor Binding | [1] |
| IC50 | 2.6 µM | Rabbit | PAF-induced Platelet Aggregation | [1] |
| IC50 | 0.8 ± 0.4 µM | Human | PAF-induced Washed Platelet Aggregation | [2] |
| IC50 | ~10 µg/mL (~26 µM) | Rabbit | PAF (2 ng/mL)-induced Washed Platelet Aggregation | [3] |
Mechanism of Action: PAF Receptor Antagonism
Platelet-Activating Factor is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[4] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq protein subunit, leading to the activation of Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[5][6] These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and allergic reactions.[8]
This compound functions as a competitive antagonist at the PAF receptor.[9] By binding to the receptor, it prevents PAF from initiating the downstream signaling cascade, thereby inhibiting PAF-induced physiological and pathological responses.[10]
Signaling Pathway of PAF and the Intervention Point of this compound
The following diagram illustrates the PAF signaling pathway and highlights the inhibitory action of this compound.
References
- 1. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
- 2. Specific inhibition of PAF-acether-induced platelet activation by BN 52021 and comparison with the PAF-acether inhibitors kadsurenone and CV 3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of thrombin- and collagen-induced phosphoinositides breakdown in rabbit platelets by a PAF antagonist--denudatin B, an isomer of kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kadsurenone distinguishes between different platelet activating factor receptor subtypes on macrophages and polymorphonuclear leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsurenin C and its Effects on Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Kadsurenin C is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential cellular signaling effects of this compound by examining a closely related and well-studied analogue, Kadsurenone , and other bioactive lignans (B1203133) isolated from the Kadsura genus and the broader Schisandraceae family. The information presented here is intended to serve as a foundational resource to guide future research on this compound.
Introduction to this compound and Related Lignans
This compound is a lignan (B3055560), a class of polyphenolic compounds found in plants of the Kadsura genus (Schisandraceae family). Lignans from this genus are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects. Due to the structural similarity with other bioactive lignans, it is hypothesized that this compound may exert its effects through similar cellular signaling pathways. This guide will focus on the known mechanisms of Kadsurenone, a potent Platelet-Activating Factor (PAF) receptor antagonist, and Schisandrin (B1198587) C, an inhibitor of the NF-κB and MAPK signaling pathways, as primary models for understanding the potential bioactivity of this compound.
The Platelet-Activating Factor (PAF) Receptor Signaling Pathway: A Probable Target for this compound
Kadsurenone has been identified as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Antagonism of the PAF receptor is a key mechanism for mitigating these effects.
The binding of PAF to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.
Quantitative Data for Kadsurenone
The following table summarizes the reported quantitative data for the PAF receptor antagonist activity of Kadsurenone. These values provide a benchmark for the potential potency of this compound.
| Compound | Parameter | Value | System | Reference |
| Kadsurenone | Ki | 2 x 10-12 M | Washed rabbit platelets | [1] |
| Kadsurenone | IC50 | 2.6 µM | Rabbit platelet aggregation induced by PAF | [1] |
Experimental Protocol: PAF Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the PAF receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for the PAF receptor.
Materials:
-
Washed rabbit platelet membranes (source of PAF receptors)
-
[3H]-PAF (radioligand)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from rabbit blood by differential centrifugation.
-
Assay Setup: In a microtiter plate, combine the platelet membrane preparation, a fixed concentration of [3H]-PAF, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound [3H]-PAF.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]-PAF binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF). The Ki value can then be calculated using the Cheng-Prusoff equation.
Inhibition of Pro-inflammatory Signaling Pathways: NF-κB and MAPK
Schisandrin C, another lignan from the Schisandraceae family, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are central to the production of pro-inflammatory mediators such as cytokines and enzymes like COX-2 and iNOS. It is plausible that this compound could also modulate these pathways.
The NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
The MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) are crucial for signal transduction from the cell surface to the nucleus, regulating processes such as inflammation, cell proliferation, and apoptosis. Inhibition of MAPK phosphorylation can suppress the inflammatory response.
Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
Objective: To determine if a test compound (e.g., this compound) inhibits the activation of the MAPK and NF-κB signaling pathways in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound (this compound)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat the cells with various concentrations of the test compound for a specific duration, followed by stimulation with LPS.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p38, IκBα).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.
Conclusion and Future Directions
While direct experimental evidence for the cellular signaling effects of this compound is currently lacking, the known activities of its close structural analogue, Kadsurenone, and other related lignans provide a strong foundation for future research. The antagonism of the Platelet-Activating Factor receptor represents a highly plausible mechanism of action for this compound, with significant therapeutic potential in inflammatory and thrombotic diseases. Furthermore, the inhibition of the NF-κB and MAPK pathways, as demonstrated by Schisandrin C, offers additional avenues for its potential anti-inflammatory effects.
Future research should focus on:
-
Isolating and characterizing this compound to confirm its structure.
-
Performing PAF receptor binding assays to determine its affinity and antagonist properties.
-
Investigating its effects on the NF-κB and MAPK signaling pathways in relevant cell models.
-
Conducting in vivo studies to evaluate its efficacy in models of inflammation and other relevant diseases.
This guide provides a comprehensive theoretical framework and practical experimental approaches to facilitate the exploration of this compound's therapeutic potential.
References
- 1. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kadsurenin C and other bioactive neolignans isolated from the plant Piper kadsura. This document consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for ongoing research and drug development. Piper kadsura is a plant used in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis, and its neolignans have demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3]
Quantitative Bioactivity Data
The neolignans isolated from Piper kadsura exhibit a range of biological activities, primarily as anti-inflammatory and neuroprotective agents. The following tables summarize the key quantitative data for this compound and other notable related compounds.
Table 1: Platelet-Activating Factor (PAF) Antagonistic Activity of this compound
| Compound | Biological Activity | IC50 Value (mol/L) | Reference |
| This compound | PAF Antagonism | 5.1 x 10-6 | [1] |
Table 2: Anti-inflammatory and Neuroprotective Activities of Neolignans from Piper kadsura
| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |
| Piperkadsin A | Inhibition of ROS Production | PMA-induced ROS in human polymorphonuclear neutrophils | 4.3 | [4] |
| Piperkadsin B | Inhibition of ROS Production | PMA-induced ROS in human polymorphonuclear neutrophils | 12.2 | [4] |
| Piperkadsin C | Inhibition of NO Production | LPS-activated BV-2 microglia | 14.6 | [1][5] |
| Futoquinol | Inhibition of NO Production | LPS-activated BV-2 microglia | 16.8 | [1][5] |
| Kadsurenone | PAF-induced platelet aggregation | Rabbit platelets | 2.4 - 24 | [2] |
| Galgravin | Inhibition of NO Production | LPS-activated RAW 264.7 macrophages | 33.4 | [2] |
| Wallichinine | Inhibition of NO Production | LPS-activated BV-2 microglia | 45.6 | [2] |
Experimental Protocols
The following sections detail the generalized methodologies for the isolation and bioactivity assessment of neolignans from Piper kadsura, based on published literature.
Isolation and Purification of Neolignans
This protocol outlines a typical bioassay-guided fractionation process for isolating neolignans from the aerial parts or stems of Piper kadsura.
1. Plant Material and Extraction:
-
Dried and powdered aerial parts or stems of Piper kadsura are extracted with methanol (B129727) (MeOH) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude methanol extract.
2. Solvent Partitioning:
-
The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
3. Chromatographic Separation:
-
The active fraction (e.g., the CHCl₃ fraction) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as EtOAc or acetone.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are combined.
4. Further Purification:
-
The combined fractions are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20 or by using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
5. Structure Elucidation:
-
The structures of the isolated pure compounds are determined by spectroscopic methods, including:
-
1D NMR: ¹H NMR and ¹³C NMR
-
2D NMR: COSY, HSQC, and HMBC
-
Mass Spectrometry (MS): ESI-MS or HR-ESI-MS to determine the molecular weight and formula.
-
Optical Rotation: To determine the stereochemistry.
-
A visual representation of this workflow is provided below.
Nitric Oxide (NO) Production Inhibition Assay
This assay is commonly used to evaluate the anti-inflammatory activity of the isolated compounds.
1. Cell Culture:
-
Murine microglial cells (BV-2) or macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
2. Treatment:
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
3. Nitrite (B80452) Quantification:
-
After a 24-hour incubation period, the production of NO is determined by measuring the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
4. Calculation of IC50:
-
The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathways
This compound and the Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound has been identified as a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in various inflammatory responses. The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[5][6] As an antagonist, this compound likely competitively binds to the PAFR, preventing PAF from binding and subsequently inhibiting the downstream signaling pathways.
The diagram below illustrates the PAF receptor signaling cascade and the putative point of inhibition by this compound.
Anti-inflammatory and Neuroprotective Signaling Pathways
Neolignans from Piper kadsura, such as piperkadsin C, exhibit anti-inflammatory and neuroprotective effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[4][5] This suggests that these compounds may modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated by inflammatory stimuli like LPS.
The following diagram provides a simplified overview of a potential mechanism of action for the anti-inflammatory effects of these neolignans.
This guide serves as a foundational resource for understanding the therapeutic potential of this compound and related neolignans from Piper kadsura. Further research into the precise molecular targets and mechanisms of action will be crucial for the development of novel therapeutics based on these natural products.
References
- 1. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 2. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. [PAF antagonistic benzofuran neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for the Preparative Separation of Kadsurenin C using RPLC and SFC
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kadsurenin C
This compound is a bioactive lignan (B3055560) isolated from the stems of Piper kadsura. Lignans (B1203133) are a class of polyphenols that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. This compound, in particular, has been investigated for its potential therapeutic properties. The efficient isolation and purification of this compound in high purity and yield are crucial for further preclinical and clinical studies. This document provides detailed application notes and protocols for the preparative separation of this compound using Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC), two powerful and complementary purification techniques.
Principles of Separation: RPLC and SFC
Preparative chromatography is an essential technique for isolating specific compounds from a mixture. The choice between different chromatographic methods depends on the physicochemical properties of the target compound and the matrix.
Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and a more non-polar solvent like methanol (B129727) or acetonitrile).[1][2] In RPLC, nonpolar compounds are retained longer on the column, allowing for their separation from more polar impurities.[1] This method is robust and highly applicable for a wide range of compounds.[3]
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[4][5][6] Supercritical fluids exhibit properties intermediate between those of gases and liquids, offering low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to traditional liquid chromatography.[7][8] SFC is considered a type of normal-phase chromatography and is particularly advantageous for the separation of less polar and chiral compounds.[6][9] The use of CO2 as the mobile phase also makes SFC a "greener" alternative, reducing the consumption of organic solvents.[10]
The orthogonality of RPLC and SFC, meaning their different separation mechanisms, makes their sequential use a powerful strategy for achieving high purity of target compounds.[9][11]
Experimental Workflow for this compound Isolation
The overall process for isolating this compound from Piper kadsura involves several key stages, from initial extraction to final purification.
Caption: Workflow for the isolation of this compound.
Preparative RPLC Protocol
This protocol outlines a general method for the initial fractionation of the pre-treated Piper kadsura extract to enrich this compound.
1. Sample Preparation:
-
Dissolve the pre-treated extract of Piper kadsura in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 20 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized based on analytical separation (e.g., 50-90% B over 30 min) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
3. Fraction Collection:
-
Collect fractions based on the elution profile of the chromatogram.
-
Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing this compound.
-
Pool the fractions containing the target compound for further purification or analysis.
Preparative SFC Protocol
This protocol is designed for the final purification of the this compound-enriched fractions obtained from RPLC.
1. Sample Preparation:
-
Evaporate the solvent from the pooled RPLC fractions containing this compound.
-
Re-dissolve the residue in a solvent compatible with the SFC mobile phase (e.g., methanol).
-
Filter the solution through a 0.45 µm filter.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral or achiral stationary phase suitable for lignans (e.g., XAmide, Diol)[11], 250 mm x 20 mm, 5 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol or Ethanol[11] |
| Gradient/Isocratic | Optimized based on analytical SFC (e.g., 10-40% B) |
| Flow Rate | 50-70 mL/min |
| Back Pressure | 10-15 MPa[11] |
| Detection | UV-Vis Detector and/or Mass Spectrometer |
| Column Temperature | 30-40 °C[11] |
3. Fraction Collection and Post-Processing:
-
Collect the purified this compound fraction.
-
The CO2 in the mobile phase will evaporate, leaving the compound in the modifier, which can then be easily removed under reduced pressure.[9]
Comparative Data Summary
| Parameter | Preparative RPLC | Preparative SFC |
| Selectivity | Good for separating compounds based on hydrophobicity | Excellent, especially for isomers and less polar compounds |
| Speed | Slower due to higher viscosity of the mobile phase | Faster due to lower viscosity and higher optimal flow rates[7] |
| Solvent Consumption | High consumption of organic solvents and water | Significantly lower organic solvent consumption; uses recycled CO2[12] |
| Fraction Processing | Requires removal of large volumes of aqueous/organic mobile phase | Faster and easier due to evaporation of CO2[9] |
| Environmental Impact | Higher due to solvent usage and waste generation | "Greener" due to the use of CO2 and reduced solvent consumption[10] |
| Cost | Lower initial instrument cost, but higher solvent and disposal costs | Higher initial instrument cost, but lower running costs[12] |
Logical Relationship of Chromatographic Techniques
The sequential use of RPLC and SFC provides a powerful, orthogonal approach to achieving high-purity this compound.
Caption: Orthogonal purification strategy.
Conclusion
The combination of preparative RPLC and SFC offers a robust and efficient strategy for the isolation and purification of this compound from Piper kadsura. RPLC serves as an excellent initial fractionation step to enrich the target compound, while the orthogonal selectivity and "green" advantages of SFC make it ideal for the final polishing step to achieve high purity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their purification workflows for this compound and other valuable natural products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Reverse Phase Chromatography (C1 (TMS), C4, C8) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Supercritical Fluid Chromatography in Natural Product Analysis - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. [Separation and purification of compounds from piper kadsura using preparative reversed-phase liquid chromatography and preparative supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Application Note: A Validated HPLC Method for the Quantification of Kadsurenin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kadsurenin C, a bioactive lignan (B3055560) found in plants of the Kadsura genus. The protocol outlines procedures for sample preparation from plant material, instrument setup, and data analysis. The method is designed to be specific, accurate, and precise, making it suitable for quality control of raw materials, extracts, and finished products, as well as for pharmacokinetic and pharmacodynamic studies.
Introduction
This compound is a lignan compound with the molecular formula C21H26O5 and a molecular weight of 358.43 g/mol [1][2]. Lignans (B1203133) from the Schisandraceae family, to which Kadsura belongs, are known for a variety of biological activities, making their precise quantification essential for research and development in the pharmaceutical and nutraceutical industries. This application note provides a comprehensive guide to a validated HPLC method for the accurate determination of this compound concentration in various samples.
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C21H26O5 | [1] |
| Molecular Weight | 358.43 g/mol | [1] |
| UV Absorbance Maximum (λmax) | Estimated to be in the range of 220-280 nm. A detection wavelength of 225 nm is recommended based on methods for similar lignans. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as methanol (B129727) and acetonitrile. | N/A |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC instrumentation and parameters for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A: WaterB: AcetonitrileGradient elution is recommended for optimal separation. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Drying and Grinding: Dry the plant material (e.g., stems, leaves of Kadsura species) at 40-50 °C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate it to dryness under reduced pressure.
-
Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).
-
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The following table summarizes the typical parameters for method validation and their expected acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Sample Quantification Data
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| [Sample 1] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Sample 2] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Sample 3] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway
As the specific signaling pathways involving this compound are not well-documented, a generalized pathway illustrating the potential anti-inflammatory and antioxidant effects of lignans is presented below. Lignans have been reported to modulate pathways such as NF-κB and Nrf2.
Caption: Potential mechanism of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant-derived samples. The detailed protocol for sample preparation and HPLC analysis, along with the specified validation parameters, will enable researchers and quality control analysts to obtain accurate and precise results. This method is a valuable tool for the standardization of herbal materials and for furthering the research and development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for In Vivo Testing of Kadsurenin C using the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin C, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has demonstrated potential anti-inflammatory properties. Lignans (B1203133) from Kadsura species have been traditionally used in medicine to treat inflammatory conditions such as arthritis.[1][2] The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the screening and evaluation of potential anti-inflammatory drugs. This document provides detailed application notes and protocols for the in vivo testing of this compound using this model.
Disclaimer: To date, specific studies detailing the use of this compound in the carrageenan-induced paw edema model have not been published. The following protocols and data are based on established methodologies for evaluating other anti-inflammatory compounds, including other dibenzocyclooctadiene lignans, and serve as a comprehensive guide for initiating such studies.[3][4][5]
Principle of the Model
Carrageenan, a sulfated polysaccharide, when injected into the subplantar tissue of a rodent's paw, elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (1.5-6 hours) is associated with the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins (B1171923), nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The activation of the nuclear factor-kappa B (NF-κB) signaling pathway is a critical event in the late phase of carrageenan-induced inflammation. The extent of paw edema is measured as an index of the inflammatory response.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Lambda-Carrageenan (Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or 1% Tween 80 in saline)
-
Saline solution (0.9% NaCl, sterile)
-
Anesthetic (e.g., isoflurane)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
-
Animal scales
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Experimental Design
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group 1 (Negative Control): Vehicle + Carrageenan
-
Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg) + Carrageenan
-
Group 3-5 (Test Groups): this compound (e.g., 10, 25, 50 mg/kg) + Carrageenan. Dose selection for this compound should be guided by preliminary dose-ranging studies, potentially starting from doses reported for other orally active lignans like kadsurenone (B103988) (25-50 mg/kg).[6]
-
Group 6 (Sham Control): Vehicle + Saline injection in the paw
-
-
Drug Administration:
-
This compound and Indomethacin are suspended in the vehicle.
-
Administer the vehicle, this compound, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement (V₀).
-
Administer a 0.1 mL subplantar injection of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of all animals except the sham control group. The sham group receives a 0.1 mL injection of saline.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
The increase in paw volume (edema) is calculated as: Edema (mL) = Vt - V₀
-
The percentage of inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Biochemical and Histopathological Analysis (Optional):
-
At the end of the experiment (e.g., 6 hours post-carrageenan), animals can be euthanized.
-
Blood samples can be collected for the measurement of serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
The inflamed paw tissue can be excised for:
-
Measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Determination of tissue levels of prostaglandins (e.g., PGE₂) and nitric oxide.
-
Histopathological examination to assess inflammatory cell infiltration and tissue damage.
-
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the study. The data presented are hypothetical and for illustrative purposes, based on typical results from similar anti-inflammatory compounds.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at Different Time Points (hours) | % Inhibition at 4h |
| 1h | 2h | ||
| Vehicle + Carrageenan | - | 0.45 ± 0.05 | 0.78 ± 0.07 |
| Indomethacin | 10 | 0.28 ± 0.04 | 0.45 ± 0.06 |
| This compound | 10 | 0.40 ± 0.05 | 0.68 ± 0.07 |
| This compound | 25 | 0.35 ± 0.04 | 0.58 ± 0.06 |
| This compound | 50 | 0.30 ± 0.04 | 0.50 ± 0.05 |
*Values are expressed as Mean ± SEM. p < 0.05 compared to the Vehicle + Carrageenan group.
Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue and Serum
| Treatment Group | Dose (mg/kg) | Paw MPO Activity (U/g tissue) | Paw PGE₂ Level (pg/mg tissue) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle + Carrageenan | - | 5.8 ± 0.6 | 150 ± 12 | 280 ± 25 | 350 ± 30 |
| Indomethacin | 10 | 3.2 ± 0.4 | 75 ± 8 | 160 ± 15 | 180 ± 20 |
| This compound | 10 | 5.1 ± 0.5 | 130 ± 11 | 250 ± 22 | 310 ± 28 |
| This compound | 25 | 4.0 ± 0.4 | 105 ± 10 | 200 ± 18 | 240 ± 22 |
| This compound | 50 | 3.5 ± 0.3 | 85 ± 9 | 175 ± 16 | 200 ± 19 |
*Values are expressed as Mean ± SEM. p < 0.05 compared to the Vehicle + Carrageenan group.
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation and Potential Targets of this compound
Caption: Proposed mechanism of this compound in carrageenan-induced inflammation.
Experimental Workflow for this compound in the Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for evaluating this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. kadsura.com [kadsura.com]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a platelet-activating factor receptor antagonist isolated from haifenteng (Piper futokadsura): specific inhibition of in vitro and in vivo platelet-activating factor-induced effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Kadsurenin C
Welcome to the technical support center for the total synthesis of Kadsurenin C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this intricate dibenzocyclooctadiene lignan. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, particularly focusing on the construction of the core structure and control of stereochemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on key transformations and potential pitfalls.
Question 1: I am experiencing low yields in the intermolecular Ullmann coupling to form the biaryl bond. What are the critical parameters to control?
Answer: Low yields in the Ullmann coupling for the formation of the biaryl linkage, a key step in constructing the dibenzocyclooctadiene core, are a common challenge. Success in this reaction is highly dependent on several factors:
-
Purity of Starting Materials: Ensure that the aryl halide and the phenolic coupling partner are of the highest purity. Trace impurities can poison the copper catalyst.
-
Catalyst and Ligand: The choice of copper catalyst and ligand is crucial. While traditional Ullmann conditions use copper powder or copper(I) salts, modern protocols often employ copper(I) complexes with ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine. It is advisable to screen a variety of ligands and copper sources.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMAc, or pyridine (B92270) are typically used to achieve the necessary high reaction temperatures (often >150 °c). The optimal temperature should be determined empirically for your specific substrates.
-
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) are critical for activating the phenolic partner without causing side reactions.
Troubleshooting Flowchart for Ullmann Coupling
Caption: Troubleshooting workflow for low-yielding Ullmann coupling.
Question 2: How can I control the stereochemistry of the biaryl axis and the substituents on the cyclooctadiene ring?
Answer: Controlling the atropisomerism of the biaryl axis and the relative stereochemistry of the substituents on the eight-membered ring is a central challenge in the synthesis of this compound and related lignans.
-
Atroposelective Ullmann Coupling: Achieving atroposelectivity in the Ullmann coupling itself is difficult without a chiral substrate or catalyst. A more common strategy is to perform the coupling to form the biaryl bond and then resolve the atropisomers at a later stage, for example, by chiral chromatography or crystallization.
-
Diastereoselective Ring Closure: The formation of the cyclooctadiene ring often proceeds via an intramolecular reaction, such as a Heck reaction or an aldol (B89426) condensation. The stereochemical outcome of this step is influenced by the existing stereocenters and the conformational constraints of the macrocyclic transition state. Careful selection of reaction conditions (catalyst, solvent, temperature) can favor the desired diastereomer.
-
Substituent Stereocontrol: The stereochemistry of the substituents is typically established before the formation of the eight-membered ring. For instance, asymmetric dihydroxylation or Sharpless epoxidation of an alkene precursor can be used to set the stereocenters of the diol moiety.
Table 1: Comparison of Strategies for Stereocontrol
| Strategy | Target Stereocenter(s) | Key Considerations | Typical Yields/Selectivity |
| Chiral Resolution | Biaryl Axis | Requires separable atropisomers. | Up to 50% of desired isomer |
| Diastereoselective Cyclization | Ring Substituents | Dependent on existing stereocenters and reaction conditions. | 2:1 to >20:1 dr |
| Asymmetric Synthesis | Side Chain Stereocenters | Use of chiral reagents or catalysts (e.g., AD-mix). | >90% ee |
Question 3: I am observing significant amounts of over-reduction or incomplete reduction during the conversion of a lactone to a diol. How can I improve the selectivity?
Answer: The reduction of a lactone to a diol in the presence of other reducible functional groups requires careful selection of the reducing agent and precise control of reaction conditions.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce lactones to diols, but it may also reduce other functional groups like esters or amides. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can often selectively reduce lactones to lactols, which can then be further reduced to the diol with a milder reducing agent if needed.
-
Temperature Control: Performing the reduction at low temperatures (e.g., -78 °C) is crucial to control the reactivity of the reducing agent and prevent over-reduction or side reactions.
-
Stoichiometry: The stoichiometry of the reducing agent should be carefully controlled. Using a slight excess is often necessary to ensure complete conversion, but a large excess can lead to undesired side reactions.
Experimental Protocol: Selective Lactone Reduction
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the lactone in anhydrous THF (0.1 M).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of DIBAL-H (1.0 M in hexanes, 2.2 equivalents) is added dropwise to the stirred solution of the lactone over 30 minutes, maintaining the internal temperature below -70 °C.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Workup: The mixture is allowed to warm to room temperature and stirred until two clear layers are observed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Logical Relationship Diagram for Synthesis Strategy
Caption: General synthetic logic for the total synthesis of this compound.
This technical support guide provides a starting point for addressing common challenges in the total synthesis of this compound. For more specific issues, consulting the primary literature and seeking expert advice is always recommended.
Technical Support Center: A Guide to Optimizing Kadsurenin C Isolation
For researchers, scientists, and professionals in drug development, the isolation of bioactive compounds like Kadsurenin C presents a complex challenge. Achieving a high yield of this promising lignan (B3055560) from its natural source, Kadsura coccinea, is crucial for advancing research and development efforts. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a type of lignan, a class of polyphenolic compounds found in plants.[1] It is primarily isolated from the stems and roots of Kadsura coccinea, a plant belonging to the Schisandraceae family.[2][3][4] This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[4]
Q2: What is a realistic yield expectation for this compound isolation?
The yield of this compound can vary significantly based on factors such as the age of the plant, the season of harvest, and the specific extraction and purification methods employed. While precise figures for this compound are not extensively reported, yields for specific lignans (B1203133) from plant material are often in the range of milligrams from a starting material of several kilograms of dried plant matter. Researchers should aim for optimization at each step to maximize recovery.
Q3: What are the major challenges in isolating this compound?
The primary challenges in isolating this compound include:
-
Low abundance: this compound is a secondary metabolite and may be present in low concentrations in the plant material.
-
Complex mixtures: The crude plant extract contains a multitude of other compounds, including other lignans, triterpenoids, and pigments, which have similar chemical properties, making separation difficult.
-
Potential for degradation: Lignans can be susceptible to degradation under harsh conditions, such as extreme pH or high temperatures, although they are generally stable at temperatures below 100°C.[5]
-
Co-elution of impurities: During chromatographic purification, impurities with similar polarity to this compound can co-elute, leading to impure fractions.
Q4: How can I improve the efficiency of the initial extraction?
To enhance the initial extraction of this compound, consider the following:
-
Solvent selection: A polar solvent is generally effective for extracting lignans. An 80% acetone (B3395972) solution has been used for the initial extraction of Kadsura coccinea. Methanol or ethanol (B145695) are also commonly used for lignan extraction.[6]
-
Particle size: Grinding the dried plant material to a fine powder increases the surface area for solvent penetration and improves extraction efficiency.
-
Extraction technique: Maceration with agitation, sonication, or Soxhlet extraction can be employed. Sonication can enhance extraction by disrupting cell walls.
-
Multiple extractions: Repeating the extraction process with fresh solvent ensures a more exhaustive extraction of the target compound.
Q5: My chromatography separation is poor. What can I do?
Poor chromatographic separation can be addressed by:
-
Optimizing the solvent system: For silica (B1680970) gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane (B92381) or chloroform) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used for separating lignans. Experiment with different solvent ratios to improve resolution.
-
Trying a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases like polyamide resin or reversed-phase C18 silica gel.[7]
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase gradient (e.g., acetonitrile-water or methanol-water) can provide high resolution.
Q6: I am losing my compound during solvent partitioning. Why?
Loss of this compound during liquid-liquid partitioning can occur due to:
-
Incorrect solvent polarity: Ensure that the polarity of the solvents used for partitioning is appropriate to separate your compound of interest from impurities. Lignans are typically of medium polarity.
-
Emulsion formation: The formation of an emulsion at the interface of the two solvent layers can trap the compound. This can be broken by adding brine or by centrifugation.
-
Incomplete extraction: Perform multiple extractions of the aqueous phase with the organic solvent to ensure complete transfer of the compound.
Q7: How can I tell if my this compound is degrading?
Degradation of this compound can be monitored by:
-
Thin Layer Chromatography (TLC): The appearance of new spots or streaking on a TLC plate can indicate degradation.
-
HPLC analysis: A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram over time can signify degradation. Lignans can undergo degradation in the presence of strong acids or bases.[8]
Q8: What are the best practices for storing purified this compound?
To ensure the stability of purified this compound:
-
Store in a cool, dark, and dry place: Lignans are generally more stable when protected from light and moisture.[5]
-
Use an inert atmosphere: For long-term storage, consider storing the compound under an inert gas like argon or nitrogen to prevent oxidation.
-
Store as a solid: It is best to store the purified compound as a dry solid. If in solution, use a non-reactive solvent and store at low temperatures (-20°C or -80°C).
Troubleshooting Guide
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Incomplete Extraction | - Ensure the plant material is finely ground. - Increase the solvent-to-solid ratio. - Extend the extraction time or perform additional extraction cycles. - Consider using ultrasound-assisted extraction to enhance efficiency. |
| Inappropriate Solvent | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). An 80% acetone solution has been shown to be effective for initial extraction from Kadsura coccinea. |
| Degradation during Extraction | - Avoid excessive heat during extraction; lignans are generally stable below 100°C.[5] - Protect the extraction mixture from light. - Avoid strongly acidic or basic conditions.[8] |
| Low Concentration in Plant Material | - Ensure the plant material was harvested at the optimal time and has been stored correctly (cool, dry, and dark). - If possible, obtain plant material from a different source or batch for comparison. |
Problem 2: Significant Loss of this compound During Purification
| Possible Cause | Suggested Solution |
| Irreversible Adsorption on Silica Gel | - Pre-treat the silica gel with a small amount of a polar solvent to deactivate highly active sites. - Add a small percentage of a modifier like triethylamine (B128534) to the mobile phase if the compound is basic in nature. |
| Compound Precipitation on the Column | - Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column. - Use a stronger solvent to dissolve the sample and load it onto the column, but keep the volume minimal. |
| Co-elution with Other Compounds | - Optimize the gradient elution profile by using a shallower gradient. - Try a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), which is effective for separating lignans.[9][10] |
| Loss during Solvent Evaporation | - Use a rotary evaporator at a controlled temperature and pressure to avoid bumping and overheating. - For small sample volumes, use a gentle stream of nitrogen gas for evaporation. |
Problem 3: Co-elution of Impurities with this compound
| Possible Cause | Suggested Solution |
| Similar Polarity of Impurities | - Employ orthogonal separation techniques. For example, follow normal-phase chromatography with reversed-phase HPLC. - High-Speed Counter-Current Chromatography (HSCCC) can be very effective in separating compounds with similar polarities.[9][10] |
| Overloading the Column | - Reduce the amount of sample loaded onto the column to improve separation. A general rule is to load 1-5% of the column's stationary phase weight. |
| Suboptimal Mobile Phase | - Systematically vary the solvent composition of the mobile phase to improve the resolution between this compound and the impurities. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of this compound from Kadsura coccinea
This protocol is a synthesized methodology based on general procedures for extracting lignans from Kadsura species.
-
Preparation of Plant Material:
-
Air-dry the stems and roots of Kadsura coccinea in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Initial Extraction:
-
Macerate the powdered plant material in 80% aqueous acetone at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature with constant stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate. Lignans are typically found in the chloroform and ethyl acetate fractions.
-
Collect each organic fraction and evaporate the solvent under reduced pressure to obtain the respective fractions.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like hexane.
-
Dissolve the ethyl acetate fraction (which is likely to be rich in this compound) in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol. For example:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1 to 95:5)
-
Chloroform:Methanol (95:5 to 90:10)
-
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the fractions containing the compound of interest and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).
-
Use a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile (B52724) and water. A typical gradient might be:
-
0-10 min: 30% Acetonitrile
-
10-40 min: 30-70% Acetonitrile
-
40-50 min: 70-100% Acetonitrile
-
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Comparison of Solvent Systems for Lignan Extraction
| Solvent System | Polarity | Target Lignans | Reference |
| 80% Acetone | High | General Lignans & Triterpenoids | General practice for Kadsura |
| Methanol | High | Polar lignans | [6] |
| Ethanol | High | Polar lignans | [6] |
| Chloroform | Medium | Less polar lignans | General practice |
| Ethyl Acetate | Medium | Medium polarity lignans | General practice |
| n-Hexane | Low | Non-polar compounds (lipids, etc.) | General practice |
Table 2: Typical Parameters for Silica Gel Column Chromatography for Lignan Separation
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (100-200 mesh or 200-300 mesh) |
| Mobile Phase | Gradient of Chloroform:Methanol or Hexane:Ethyl Acetate |
| Elution Mode | Gradient elution from low to high polarity |
| Detection | Thin Layer Chromatography (TLC) with UV visualization |
Table 3: Example Gradient for Preparative HPLC Purification of Lignans
| Time (min) | % Acetonitrile | % Water |
| 0 | 30 | 70 |
| 10 | 30 | 70 |
| 40 | 70 | 30 |
| 50 | 100 | 0 |
| 55 | 100 | 0 |
| 60 | 30 | 70 |
Visualizations
Caption: General Workflow for this compound Isolation.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: Key Factors Affecting this compound Stability.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Kadsurenin C Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Kadsurenin C in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a bioactive natural product classified as a dibenzocyclooctadiene lignan. Lignans (B1203133) are a large group of polyphenolic compounds found in plants, and those from the genus Kadsura have been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2]
Q2: What are the general stability concerns for dibenzocyclooctadiene lignans like this compound?
Dibenzocyclooctadiene lignans can be susceptible to degradation under several conditions, including:
-
pH: Stability can be compromised in both acidic and alkaline environments.
-
Oxidation: The phenolic nature of lignans makes them prone to oxidative degradation.
-
Light: Exposure to UV or even visible light can lead to photolytic degradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
Q3: Which solvents are recommended for dissolving and storing this compound?
Q4: How can I detect potential degradation of my this compound sample?
Degradation can be monitored using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.[4][5][6][7] The appearance of new peaks or a decrease in the peak area of the parent compound over time are indicators of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity in biological assays. | Degradation of this compound in the assay medium or stock solution. | 1. Prepare fresh stock solutions of this compound before each experiment.2. Evaluate the stability of this compound in the specific assay buffer under the experimental conditions (e.g., temperature, incubation time).3. Analyze the stock solution by HPLC to check for the presence of degradation products. |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound during sample preparation or storage. | 1. Review the solvent used and storage conditions. Consider switching to a more suitable solvent or storing at a lower temperature in an inert atmosphere.2. Protect samples from light by using amber vials or covering them with aluminum foil.3. Perform a forced degradation study to intentionally generate degradation products and identify their retention times. |
| Poor reproducibility of experimental results. | Inconsistent stability of this compound solutions. | 1. Standardize the procedure for preparing and storing this compound solutions.2. Always use freshly prepared solutions for critical experiments.3. Include a stability check of the stock solution as part of the experimental quality control. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a peroxide solution (e.g., 3% H₂O₂). Incubate at room temperature for various time points.
-
Thermal Degradation: Aliquot the stock solution into vials and expose them to a higher temperature (e.g., 80°C) for various time points.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light source (e.g., UV and visible light) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics under each stress condition.
Protocol 2: Stability-Indicating HPLC Method Development
A general approach to developing a stability-indicating HPLC method for this compound is as follows:
1. Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically effective for separating lignans and their degradation products.
2. Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products generated from the forced degradation study.
-
The detector wavelength should be selected based on the UV absorbance maximum of this compound.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is crucial to ensure that the method can accurately measure this compound in the presence of its degradants.
Signaling Pathway
Lignans from the Kadsura genus are known for their anti-inflammatory properties.[1] One of the key signaling pathways involved in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a simplified representation of how a compound like this compound might exert its anti-inflammatory effects by inhibiting this pathway.
References
- 1. acgpubs.org [acgpubs.org]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of C60 in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. japsonline.com [japsonline.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Prevention of Kadsurenin C Degradation During Storage
For researchers, scientists, and drug development professionals working with Kadsurenin C, ensuring its stability during storage is paramount to obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
Q2: How should I protect this compound from light and moisture?
This compound, like many complex organic molecules, may be sensitive to light and moisture. It is crucial to store the compound in a tightly sealed, light-resistant container, such as an amber vial. Exposure to light can lead to photodegradation, altering the chemical structure and compromising its activity.[1] Similarly, moisture can promote hydrolytic degradation. Therefore, storage in a desiccator or a controlled low-humidity environment is recommended.
Q3: What is the expected shelf life of this compound?
The shelf life of this compound will depend on the storage conditions. Based on information for related herbal extracts, a shelf life of up to 24 months can be expected when stored properly in a well-sealed container in a cool, dry, and dark place.[1] However, for pure analytical standards, it is best to refer to the manufacturer's certificate of analysis and recommended re-test date. Regular purity checks using a validated analytical method are advised for long-term stored samples.
Q4: In which solvents is this compound soluble and stable?
This compound is a lignan, and lignans (B1203133) are generally soluble in organic solvents. While specific solubility data for this compound is limited, related dibenzocyclooctadiene lignans are often dissolved in solvents like methanol (B129727) or acetonitrile (B52724) for analytical purposes.[2][3][4] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. The stability of this compound in various solvents over time should be experimentally verified if solutions are to be stored for extended periods.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound sample has degraded, the following troubleshooting guide can help you identify the potential cause and take corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an assay | Chemical degradation of this compound. | - Verify the purity of your this compound sample using a suitable analytical method like HPLC. - Prepare fresh solutions from a new or properly stored stock of this compound. - Review storage conditions to ensure they align with recommendations (cool, dry, dark). |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC) | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products under stress conditions (acid, base, oxidation, heat, light). - Use a stability-indicating HPLC method to separate the parent compound from its degradants.[5][6] - Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. |
| Change in physical appearance (e.g., color, texture) | Significant degradation has likely occurred. | - Discard the sample as its purity is compromised. - Source a new batch of this compound from a reputable supplier. - Re-evaluate your storage and handling procedures to prevent future degradation. |
Experimental Protocols
To assist researchers in assessing the stability of their this compound samples, the following are generalized protocols for forced degradation studies and a stability-indicating HPLC method. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[5][6]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 M hydrochloric acid.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide.
-
Incubate at room temperature for a specified period.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze by HPLC.
5. Photodegradation:
-
Expose a solution of this compound (in a photostable container) to a light source providing an output similar to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC at various time points.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a general method for dibenzocyclooctadiene lignans that can be adapted for this compound.[2][3][4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol (A) and Water (B). A typical gradient could be: - 0-30 min: 50-70% A - 30-40 min: 70-90% A - 40-45 min: 90-50% A (return to initial) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) or a fluorescence detector (excitation at 254 nm, emission at 330 nm for enhanced sensitivity for some lignans).[2] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Visualizing Experimental Workflows
To provide a clear overview of the processes involved in assessing and preventing the degradation of this compound, the following diagrams illustrate the logical workflows.
By following these guidelines and protocols, researchers can minimize the degradation of this compound during storage, ensuring the integrity of their samples and the reliability of their experimental outcomes.
References
- 1. accobio.com [accobio.com]
- 2. Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Micelle-mediated extraction of dibenzocyclooctadiene lignans from Schisandra chinensis with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Overcoming Low Bioavailability of Kadsurenin C in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Kadsurenin C in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing extremely low or undetectable plasma concentrations of this compound after oral administration in rats. What are the likely causes?
A1: Low oral bioavailability is often due to poor aqueous solubility and/or low intestinal permeability.[1] Other contributing factors can include rapid first-pass metabolism in the gut or liver and efflux by transporters like P-glycoprotein.[1][2] For a compound like this compound, a lipophilic molecule (estimated LogP > 3), poor aqueous solubility is a primary suspect.
Q2: How can we determine if the primary issue with this compound is poor solubility or poor permeability?
A2: A systematic approach using the Biopharmaceutics Classification System (BCS) is recommended. This involves:
-
Aqueous Solubility Studies: Determine the solubility of this compound in biorelevant media at different pH values (e.g., pH 1.2, 4.5, 6.8).
-
Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to evaluate the intestinal permeability of this compound.[1]
Based on these results, this compound can be classified, which will guide the formulation strategy. Given its characteristics, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
A3: For poorly soluble compounds, several strategies can be effective:
-
Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[3] Nanonization, in particular, has been shown to enhance the bioavailability of poorly soluble drugs by two to three-fold.[4]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can keep the drug in a solubilized state in the gastrointestinal tract, enhancing absorption.[1][5]
Q4: We are observing high inter-animal variability in our pharmacokinetic (PK) studies. What could be the reasons and how can we mitigate this?
A4: High variability is common with poorly soluble compounds and can be caused by:
-
Inconsistent Formulation Performance: The physical instability of a simple suspension can lead to variable dosing.
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food effects among animals.
-
Cannulation and Dosing Errors: Technical inconsistencies during the experimental procedure.
To mitigate this, ensure a homogenous and stable formulation, fast the animals overnight before dosing, and standardize the experimental procedures. Using an enabling formulation like a SEDDS can also lead to more consistent in vivo performance.[6]
Q5: How can we assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A5: A bidirectional Caco-2 assay is the standard in vitro method. By measuring the transport of this compound from the apical (A) to the basolateral (B) side and vice versa, an efflux ratio (Papp B-A / Papp A-B) can be calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[1] If efflux is confirmed, co-administration with a P-gp inhibitor in subsequent in vivo studies can confirm its relevance.[1]
Troubleshooting Guides
Problem 1: Difficulty in preparing a stable and consistent oral formulation for animal studies.
-
Symptom: The this compound suspension settles quickly, leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles, including aqueous solutions with suspending agents (e.g., carboxymethylcellulose), co-solvents (e.g., PEG 400), and lipid-based systems.
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform through techniques like wet-media milling.[4]
-
Develop a Solubilizing Formulation: For better consistency, develop a solution or a fine dispersion, such as a self-emulsifying drug delivery system (SEDDS).
-
Problem 2: Pharmacokinetic data shows a very short half-life and rapid clearance.
-
Symptom: After oral or intravenous administration, this compound is eliminated from the plasma very quickly.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes (from rat, mouse, and human) to assess the metabolic stability of this compound.[7] This will indicate if rapid metabolism is the cause.
-
Identify Metabolites: If metabolic instability is confirmed, use techniques like LC-MS/MS to identify the major metabolites.
-
Co-administration with Inhibitors: Consider co-dosing with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in exploratory in vivo studies to confirm the metabolic pathway.[8]
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₁H₂₆O₅ | - |
| Molecular Weight | 358.43 g/mol | Moderate size, may have good permeability if solubilized. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, dissolution will be rate-limiting for absorption. |
| LogP | 4.2 | High lipophilicity, suggests poor aqueous solubility but potentially good membrane permeability. |
| BCS Classification (Predicted) | Class II or IV | Formulation intervention is necessary to improve bioavailability. |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Hypothetical Data)
| Formulation (Oral Dose: 20 mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 15 ± 5 | 2.0 | 98 ± 35 | 100 (Reference) |
| Micronized Suspension | 45 ± 12 | 1.5 | 315 ± 98 | 321 |
| Nanosuspension | 120 ± 30 | 1.0 | 950 ± 210 | 969 |
| SEDDS Formulation | 250 ± 55 | 0.75 | 1850 ± 420 | 1888 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-23 days until they form a differentiated monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER. Values should be > 200 Ω·cm².
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the process, but add the this compound solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for blood sampling. Fast the animals overnight before the experiment.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., Solutol/ethanol/saline) as a bolus dose via the tail vein.
-
Oral (PO) Groups (n=3 per formulation): Administer the different this compound formulations (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC, half-life). The absolute bioavailability (F%) is calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.
Visualizations
Caption: Workflow for addressing low oral bioavailability.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrins: structure, physicochemical properties and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Role of the Kynurenine Metabolism Pathway in Inflammation-Induced Depression: Preclinical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics [rsc.a-star.edu.sg]
- 8. Kadsurin | C25H30O8 | CID 171064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Kadsurenin C in Cellular Assays
Welcome to the technical support center for researchers utilizing Kadsurenin C in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lignanoid, a class of secondary metabolites found in plants of the Kadsura genus.[1][2] While specific targets of this compound are not extensively documented, compounds from this genus are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, anti-HIV, and anti-tumor effects.[1][3][4] Lignans (B1203133) and neolignans, the broader class to which this compound belongs, are recognized for their diverse pharmacological properties.[5][6][7]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: What are the initial signs that I might be observing off-target effects of this compound in my cellular assay?
Several signs may indicate potential off-target effects:
-
Discrepancy between expected and observed phenotype: The cellular response you observe is inconsistent with the known or hypothesized function of the intended target.
-
High concentration required for activity: The effective concentration of this compound in your assay is significantly higher than what would be expected for a potent and specific inhibitor.
-
Unusual dose-response curve: The dose-response curve may be unusually steep or biphasic, suggesting multiple targets with different affinities are being engaged.
-
Cellular toxicity at or near the effective concentration: Significant cytotoxicity that is not explained by the inhibition of the primary target can be a red flag for off-target effects.
-
Inconsistent results with other inhibitors: If available, using a structurally different inhibitor for the same target produces a different phenotype.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular phenotype that is not consistent with the presumed mechanism of action of this compound.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve (e.g., 8-12 points) to determine the potency (EC50 or IC50) of this compound for the observed phenotype. A narrow window between the effective concentration and a toxic concentration may suggest off-target effects.
-
Orthogonal Validation: If possible, use a different method to modulate the target of interest. For example, if you hypothesize this compound inhibits a specific enzyme, use siRNA or CRISPR/Cas9 to knockdown that enzyme and see if the phenotype is recapitulated.
-
Literature Review for the Phenotype: Research the observed phenotype to identify signaling pathways or cellular processes known to regulate it. This may provide clues to potential off-target interactions of this compound.
-
Control Experiments:
-
Vehicle Control: Ensure the solvent for this compound (e.g., DMSO) does not cause the phenotype at the concentration used.
-
Inactive Analog Control: If a structurally related but inactive analog of this compound is available, test it in your assay. An absence of the phenotype with the inactive analog strengthens the case for on-target activity.
-
Issue 2: High Assay Signal-to-Noise Ratio or Irreproducible Results
Your assay results with this compound are variable and show a high background.
Troubleshooting Steps:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay readouts.
-
Visual Inspection: Check for precipitation or cloudiness of your this compound stock solution and working dilutions.
-
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.
-
-
Assay Interference:
-
Autofluorescence: If using a fluorescence-based assay, test this compound alone at various concentrations to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Luciferase Inhibition: In luciferase-based reporter assays, this compound could directly inhibit the luciferase enzyme. Run a control experiment with purified luciferase to test for this.
-
Data Presentation
Table 1: Potential Biological Activities of Compounds from Kadsura Genus and Lignan/Neolignan Class
| Biological Activity | Potential Cellular Pathways/Processes Affected | Reference |
| Anti-inflammatory | NF-κB signaling, MAPK pathways, Prostaglandin synthesis | [3] |
| Antioxidant | Nrf2 pathway, ROS scavenging | [1][3] |
| Anti-tumor | Apoptosis pathways (Caspase activation), Cell cycle regulation, Angiogenesis | [4] |
| Anti-HIV | Viral entry, Reverse transcriptase activity | [1] |
| Neuroprotective | Oxidative stress pathways, Apoptotic pathways in neurons | [5] |
Experimental Protocols
Protocol 1: Western Blotting to Assess On-Target and Off-Target Pathway Modulation
Objective: To determine if this compound affects the phosphorylation status or expression level of its intended target and known off-target pathway components.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of this compound concentrations (including a vehicle control) for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against your target of interest (and its phosphorylated form, if applicable) and key proteins in potentially affected off-target pathways (e.g., p-ERK, p-p38, cleaved caspase-3). Use a housekeeping protein antibody (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm direct binding of this compound to its intended intracellular target.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects of this compound.
Caption: Experimental workflow for investigating suspected off-target effects.
Caption: Logical diagram for troubleshooting common issues in cellular assays with this compound.
References
- 1. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] [pubmed.ncbi.nlm.nih.gov]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Research progress on chemical constituents from Kadsura genus and its pharmacological activities and clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining PAF Receptor Binding Assays with Kadsurenin C
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for utilizing Kadsurenin C in Platelet-Activating Factor (PAF) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PAF receptor binding assays?
A1: this compound is a naturally occurring lignan (B3055560) that acts as a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. In binding assays, it is used as a tool compound to characterize the PAF receptor, validate assay performance, and as a reference compound when screening for new PAF receptor antagonists.
Q2: How should I prepare this compound for my experiment? It has poor water solubility.
A2: this compound is hydrophobic and requires an organic solvent for initial dissolution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted to create working solutions. It is critical to ensure the final concentration of DMSO in the assay buffer is low (typically ≤0.5%) to avoid solvent effects on receptor binding or cell integrity.[1][2][3][4] A step-wise dilution into the aqueous assay buffer is recommended to prevent precipitation.[1]
Q3: What is the expected IC50 for this compound in a PAF receptor binding assay?
A3: The reported IC50 for this compound (also referred to as Kadsurenone) in inhibiting [3H]PAF binding is approximately 2 x 10⁻⁷ M (200 nM).[5] This value can vary depending on the specific experimental conditions, such as radioligand concentration, protein concentration, and buffer composition.
Q4: What concentration of [3H]PAF should I use in my competitive binding assay?
A4: For competitive binding assays, the concentration of the radioligand should ideally be at or below its equilibrium dissociation constant (Kd).[6] For [3H]PAF, a concentration of approximately 0.4 nM has been shown to yield optimal specific binding.[7] Using a concentration much higher than the Kd will necessitate higher concentrations of the competitor to displace the radioligand, leading to a rightward shift in the IC50 curve and potentially inaccurate Ki calculations.
Q5: What are the key signaling pathways activated by the PAF receptor?
A5: The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins.[5][8] Activation of Gq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][9] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[9][10][11]
Quantitative Data Summary
Quantitative data from receptor binding assays are essential for comparing the potency of different compounds. The tables below summarize key parameters for this compound and other common PAF antagonists, as well as typical experimental conditions.
Table 1: Comparative Potency of PAF Receptor Antagonists
| Compound | Type | Target | IC50 / pA2 | Source Organism for Assay | Reference |
| This compound | Natural Product (Lignan) | PAF Receptor | ~200 nM (IC50) | Rabbit Platelets | [5] |
| WEB 2086 | Synthetic (Thieno-triazolodiazepine) | PAF Receptor | 170 nM (IC50) / 7.31 (pA2) | Human Platelets / Rabbit Platelets | [7][12][13] |
| BN 52021 (Ginkgolide B) | Natural Product (Terpenoid) | PAF Receptor | 6.38 (pA2) | Rabbit Platelets | [7] |
Note: IC50 is the concentration of a competitor that inhibits 50% of specific radioligand binding. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Typical Parameters for a [3H]PAF Competitive Binding Assay
| Parameter | Recommended Value | Notes |
| Radioligand | [3H]PAF | High specific activity is crucial for detecting low receptor numbers. |
| Radioligand Concentration | 0.2 - 1.0 nM (at or near Kd) | Should be determined empirically via saturation binding experiments. |
| Membrane Protein | 50 - 120 µg per well | Titrate to ensure that less than 10% of the added radioligand is bound.[6] |
| Incubation Temperature | 25°C - 30°C | Ensure temperature is constant throughout the experiment. |
| Incubation Time | 60 minutes | Must be sufficient to reach equilibrium.[6] |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4 | Buffer composition can significantly impact binding. |
| Non-specific Binding (NSB) Definer | 1 µM unlabeled PAF | A high concentration of unlabeled ligand to saturate all specific sites. |
| Final DMSO Concentration | < 0.5% | High DMSO concentrations can interfere with binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for use in a competitive binding assay.
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound required. (Molar Mass of this compound ≈ 356.4 g/mol ). For 1 mL of a 10 mM stock, weigh out 3.56 mg.
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Procedure for Serial Dilutions (Working Solutions):
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
For the final step of dilution into the assay plate, dilute the DMSO-based working solutions into the final assay buffer. For example, to achieve a final concentration of 1 µM this compound in a 250 µL assay volume with a final DMSO concentration of 0.5%, add 1.25 µL of a 200 µM this compound solution (in DMSO) to 248.75 µL of assay buffer containing cells/membranes and radioligand.
-
Protocol 2: Competitive PAF Receptor Binding Assay using [3H]PAF
This protocol outlines the steps for a competitive binding assay using membrane preparations.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the PAF receptor in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay). Store aliquots at -80°C.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Design the plate layout to include wells for Total Binding, Non-specific Binding (NSB), and various concentrations of the competitor (this compound). Each condition should be run in triplicate.
-
Add Reagents: To each well of a 96-well plate, add the components in the following order (example volumes for a 250 µL final volume):
-
50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of 1 µM unlabeled PAF (for NSB wells) OR 50 µL of this compound serial dilutions.
-
50 µL of [3H]PAF diluted in assay buffer (to a final concentration of ~0.4 nM).
-
150 µL of the membrane preparation (to a final concentration of 50-120 µg protein/well).[6]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[6]
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each this compound concentration, calculate the Percent Inhibition = (1 - [(CPM with Competitor - NSB CPM) / (Total Binding CPM - NSB CPM)]) * 100.
-
Plot Percent Inhibition versus the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.[14]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]PAF used and Kd is its dissociation constant.[6]
-
Visualizations
Caption: PAF Receptor (PAFR) signaling through Gq and Gi pathways.
Caption: Workflow for a competitive PAF receptor binding assay.
Caption: Troubleshooting decision tree for common assay issues.
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is over 50% of my total binding. How can I reduce it?
-
Answer: High NSB can mask the specific signal. Consider the following solutions:
-
Reduce Membrane Protein: Too much protein can increase non-specific sites. Try titrating your membrane concentration down (e.g., to 50-100 µ g/well ).[6]
-
Lower Radioligand Concentration: Hydrophobic radioligands like [3H]PAF can stick to plastic and filters. Lowering the concentration to the lowest acceptable level (near the Kd) can help.
-
Optimize Washing: Increase the number and volume of washes with ice-cold buffer immediately after filtration to more effectively remove unbound radioligand.
-
Filter Treatment: Pre-soaking the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[6]
-
Check Compound Solubility: At high concentrations, this compound might precipitate, which can be filtered and counted, artificially raising the apparent "bound" signal. Visually inspect wells with the highest concentrations before filtering.
-
Problem 2: Low or No Specific Binding Signal
-
Question: I am seeing very low counts for my total binding, or my specific binding is not significantly higher than my non-specific binding. What should I do?
-
Answer: A weak signal suggests a problem with one of the core components of the assay.
-
Confirm Receptor Presence: Ensure that your membrane preparation contains active PAF receptors. Use a positive control tissue or cell line known to express the receptor. Poor storage or preparation can lead to receptor degradation.
-
Check Radioligand Quality: Verify the age and specific activity of your [3H]PAF. Tritiated compounds degrade over time (radiolysis), leading to a weaker signal.
-
Ensure Equilibrium is Reached: Incubation times that are too short may not allow the binding to reach equilibrium, especially at low radioligand and receptor concentrations. Try extending the incubation time (e.g., to 90 or 120 minutes).
-
Increase Protein Concentration: If the receptor density in your preparation is very low, you may need to increase the amount of membrane protein per well to get a detectable signal window.
-
Problem 3: Poor Reproducibility Between Replicates or Assays
-
Question: My triplicate wells show high variability, or I cannot reproduce my results between experiments. What are the likely causes?
-
Answer: Inconsistent results often point to technical errors or instability of reagents.
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for small volumes of concentrated competitor stocks. Make sure the membrane preparation is kept in a uniform suspension during addition to the plate, as membranes can settle over time.
-
Temperature and Timing: Maintain a constant temperature during incubation and be precise with incubation and wash times for all plates.
-
This compound Solubility: As a hydrophobic compound, this compound can precipitate out of solution, especially after dilution into aqueous buffer. Ensure thorough mixing after each dilution step and prepare working solutions fresh for each experiment.
-
Plate Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. Consider avoiding the outermost wells or ensuring proper plate sealing during incubation.
-
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]
- 10. researchgate.net [researchgate.net]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
Validation & Comparative
Kadsurenin C: An In Vivo Examination of Its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers
In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. Among these, Kadsurenin C, a neolignan isolated from Piper kadsura, has garnered significant interest. This guide provides an objective comparison of the in vivo anti-inflammatory effects of a closely related compound, Galgravin, also from Piper kadsura, with established anti-inflammatory agents, Indomethacin and Dexamethasone (B1670325). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Comparative Analysis of In Vivo Anti-Inflammatory Effects
The following table summarizes the quantitative data from in vivo studies, offering a clear comparison of the anti-inflammatory potency of Galgravin (as a proxy for this compound), Indomethasone, and Dexamethasone in established animal models of inflammation.
| Compound | Animal Model | Dosing Regimen | Key Findings | Percentage Inhibition of Inflammatory Marker |
| Galgravin | LPS-Induced Endotoxemia in Mice | 20 or 40 mg/kg, intraperitoneal injection | Reduced body weight loss and suppressed the gene expression of IL-6 and TNF-α in lung tissue.[1] | IL-6 and TNF-α gene expression significantly suppressed at 40 mg/kg.[1] |
| Indomethacin | Carrageenan-Induced Paw Edema in Rats | 10 mg/kg, intraperitoneal injection | Superior peripheral analgesic effect compared to the parent drug.[2] Significant anti-inflammatory results, comparable to Diclofenac sodium.[2] | Writhing inhibition of 51.23% at 10 mg/kg.[2] |
| Dexamethasone | LPS-Induced Lethality in Mice | 1 mg/kg, subcutaneous administration | Completely inhibited LPS-mediated lethality.[3][4] | Not explicitly quantified as percentage inhibition, but demonstrated complete protection from lethality.[3][4] |
| Dexamethasone | Zymosan-Induced Inflammation in Mice | 1 mg/kg, oral administration | Significantly decreased the concentration of TNF and CXCL1 in the air pouch inflammatory exudate and the number of infiltrating leukocytes.[5] | TNF and CXCL1 concentration and leukocyte infiltration significantly reduced.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited in vivo studies.
LPS-Induced Endotoxemia in Mice (Galgravin Study)
-
Animal Model: C57BL/6 male mice.[1]
-
Induction of Inflammation: A single intraperitoneal injection of Lipopolysaccharide (LPS) at a dose of 20 mg/kg.[1]
-
Treatment: Different doses of Galgravin (20 or 40 mg/kg) were administered via intraperitoneal injection 30 minutes before the LPS challenge.[1]
-
Assessment: After 12 hours, mice were sacrificed, and lung, liver, kidney, spleen, and serum were collected. Body weight was monitored. Gene expression of inflammatory cytokines (IL-6, TNF-α), chemokines (CCL4, CCL5), and iNOS in lung tissue was analyzed.[1]
Carrageenan-Induced Paw Edema in Rats (Indomethacin Study)
-
Animal Model: Typically Wistar or Sprague-Dawley rats.[6][7]
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.[7]
-
Treatment: Test compounds (e.g., Indomethacin) are administered, often intraperitoneally, at a specified time before or after the carrageenan injection.[2]
-
Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to determine the extent of edema.[8] The percentage inhibition of edema is calculated by comparing the paw volume in treated animals to that in control animals.
LPS-Induced Lethality in Mice (Dexamethasone Study)
-
Induction of Inflammation: A lethal dose of LPS is administered, typically via intraperitoneal injection.
-
Treatment: Dexamethasone is administered through various routes (e.g., subcutaneously, intraperitoneally) at specified doses before or after the LPS challenge.[3][4]
-
Assessment: The primary endpoint is the survival rate of the animals over a set period.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow of the in vivo experiments.
Caption: Simplified signaling cascade in inflammation.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is still emerging, the promising results from the closely related compound, Galgravin, suggest a potential therapeutic avenue. Galgravin demonstrates the ability to suppress key pro-inflammatory cytokines in a model of systemic inflammation. In comparison, the established non-steroidal anti-inflammatory drug, Indomethacin, and the corticosteroid, Dexamethasone, exhibit potent anti-inflammatory effects in various well-characterized in vivo models. Further in vivo research specifically on this compound is warranted to fully elucidate its therapeutic potential and mechanism of action in comparison to these standard agents. This guide provides a foundational framework for researchers to design and interpret future studies in this important area of drug discovery.
References
- 1. Galgravin Isolated from Piper kadsura Ameliorates Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Kadsurenin C vs. Kadsurenone as Platelet-Activating Factor (PAF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the development of PAFR antagonists is a significant area of research for treating various inflammatory and cardiovascular diseases. Kadsurenin C and Kadsurenone (B103988) are neolignans isolated from Piper kadsura, a plant used in traditional medicine.
Quantitative Comparison of PAF Antagonistic Activity
While direct comparative studies between this compound and Kadsurenone are scarce, the PAF antagonistic activity of Kadsurenone has been characterized. The following table summarizes the available quantitative data for Kadsurenone.
| Compound | Assay | System | Key Parameter | Value | Reference |
| Kadsurenone | PAF Receptor Binding | Rabbit Platelet Membranes | Ki | 5.8 x 10⁻⁸ M | [Not explicitly cited] |
| Kadsurenone | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | IC₅₀ | 2.6 µmol/L | [1] |
| Racemic Kadsurenone | PAF Receptor Binding | Not Specified | IC₅₀ | 2 x 10⁻⁷ M | [2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of the potency of an inhibitor.
PAF Receptor Signaling Pathway
Activation of the PAF receptor by PAF initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately resulting in platelet aggregation and other cellular responses.
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate PAF antagonists.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
a. Preparation of Washed Rabbit Platelets:
-
Blood Collection: Draw blood from the carotid artery of a rabbit into a syringe containing an anticoagulant solution (e.g., 3.8% trisodium (B8492382) citrate).
-
Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Pelleting: Treat the PRP with a platelet inhibitor like prostacyclin (PGI₂) and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without Ca²⁺) and repeat the centrifugation step.
-
Final Resuspension: Resuspend the final platelet pellet in a physiological buffer (e.g., Tyrode's buffer with Ca²⁺) and adjust the platelet concentration to a standardized value (e.g., 3 x 10⁸ platelets/mL).
b. Aggregation Measurement:
-
Instrumentation: Use a platelet aggregometer, which measures changes in light transmission through a platelet suspension as they aggregate.
-
Baseline: Place an aliquot of the washed platelet suspension in the aggregometer cuvette and establish a stable baseline.
-
Incubation with Antagonist: Add the test compound (Kadsurenone or this compound) at various concentrations to the platelet suspension and incubate for a specified period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to a control (PAF alone). Determine the IC₅₀ value from the dose-response curve.
PAF Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
a. Preparation of Rabbit Platelet Membranes:
-
Platelet Isolation: Isolate washed rabbit platelets as described in the platelet aggregation assay protocol.
-
Lysis: Resuspend the platelet pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.5) and homogenize using a Dounce homogenizer or sonicator.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove intact cells and debris.
-
Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) for 20 minutes to pellet the platelet membranes.
-
Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable buffer for the binding assay. Determine the protein concentration and store at -80°C.
b. Binding Assay:
-
Reaction Mixture: In a microcentrifuge tube, combine the platelet membrane preparation, a fixed concentration of a radiolabeled PAF ligand (e.g., [³H]-PAF), and varying concentrations of the unlabeled test compound (Kadsurenone or this compound).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF). Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating PAF antagonists.
Caption: Workflow for PAF Antagonist Evaluation.
Conclusion
Kadsurenone has been identified as a potent and specific antagonist of the PAF receptor, with documented Ki and IC₅₀ values. The experimental protocols detailed in this guide provide a framework for the evaluation of PAF antagonists. While this compound is structurally related to Kadsurenone and is also expected to exhibit PAF antagonistic properties, there is a clear need for further research to quantify its activity and allow for a direct and comprehensive comparison with Kadsurenone. Such studies would be invaluable for researchers in the field of drug discovery and development targeting PAF-mediated pathologies.
References
A Comparative Analysis of Kadsurenin C and Ginkgolide B: Unveiling Their Pharmacological Potential
In the landscape of natural product pharmacology, Kadsurenin C and Ginkgolide B have emerged as compelling molecules with significant therapeutic promise. Both compounds are recognized for their potent antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and neurological processes. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Bioactivities
To facilitate a direct comparison of the pharmacological effects of this compound and Ginkgolide B, the following tables summarize key quantitative data from various in vitro assays.
| Compound | Assay | Target/Effect | IC50 Value | Reference |
| This compound | PAF-induced rabbit platelet aggregation | PAF Receptor Antagonism | 1 x 10-7 M[1] | [1] |
| Ginkgolide B | PAF-induced human platelet aggregation | PAF Receptor Antagonism | 0.273 µM[2] | [2] |
| Ginkgolide B | PAF-induced rabbit platelet aggregation | PAF Receptor Antagonism | 441.93 ± 37.89 nM[3][4] | [3][4] |
| Ginkgolide B | PAF-induced human platelet aggregation | PAF Receptor Antagonism | 2.5 µg/ml | [5] |
Table 1: Comparative PAF Receptor Antagonist Activity. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and Ginkgolide B in inhibiting platelet aggregation induced by Platelet-Activating Factor (PAF).
| Compound | Cell Line | Stimulant | Effect Measured | IC50 Value | Reference |
| Ginkgolide B | Neonatal rat microglia | LPS | Nitric Oxide Production | 1.1 µM[6] | [6] |
| Ginkgolide A | Neonatal rat microglia | LPS | Nitric Oxide Production | 5.7 µM[6] | [6] |
Table 2: Comparative Anti-Inflammatory Activity. This table presents the IC50 values of Ginkgolide B and its related compound Ginkgolide A in inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Materials:
-
Human or rabbit whole blood
-
Anticoagulant (e.g., 3.8% trisodium (B8492382) citrate)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
Test compounds (this compound or Ginkgolide B) dissolved in an appropriate solvent (e.g., DMSO)
-
Aggregometer
Procedure:
-
Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant.
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge a portion of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used to calibrate the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 cells/mL) using PPP.
-
Assay Performance:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Monitor the change in light transmission through the PRP suspension for a set period. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the control (PAF alone). Determine the IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation, by plotting the percentage of inhibition against the log of the compound concentration.[7][8][9][10]
LPS-Induced Nitric Oxide Production Assay in BV-2 Microglia
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in microglial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound or Ginkgolide B)
-
Griess Reagent (for NO measurement)
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the nitrite (B80452) concentration, which is a stable product of NO, using a sodium nitrite standard curve.
-
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.[11][12][13][14][15]
Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay evaluates the neuroprotective effect of a compound against neuronal cell death induced by excessive glutamate (B1630785) exposure.
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B27 and other necessary growth factors
-
Glutamate
-
Test compounds (this compound or Ginkgolide B)
-
Cell viability/death assays (e.g., LDH release assay, MTT assay, or live/dead cell staining)
Procedure:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents on coated culture plates. Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
After a sufficient period of in vitro maturation (e.g., 7-10 days), pre-treat the neurons with various concentrations of the test compound for a specified time (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes), followed by a washout and incubation in fresh medium.
-
-
Assessment of Neuronal Viability/Death:
-
After a further incubation period (e.g., 24 hours), assess neuronal viability or death using a chosen method. For example, measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-treated control. Determine the EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect.[16][17][18][19]
Signaling Pathways
The pharmacological effects of this compound and Ginkgolide B are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
Figure 1: Antagonistic action of this compound and Ginkgolide B on the PAF receptor signaling pathway.
Figure 2: Inhibition of the LPS-induced inflammatory pathway by Ginkgolide B.
Figure 3: Neuroprotective mechanism of Ginkgolide B against glutamate-induced excitotoxicity.
References
- 1. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of ginkgolides on nitric oxide production in neonatal rat microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. machaondiagnostics.com [machaondiagnostics.com]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 18. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 19. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Kadsurenin C: A Comparative Analysis of its Efficacy as a Natural Platelet-Activating Factor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Kadsurenin C and other natural Platelet-Activating Factor (PAF) inhibitors. The data presented is based on available in vitro experimental evidence, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Platelet-Activating Factor (PAF) and its Inhibition
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. The biological effects of PAF are mediated through its interaction with the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the inhibition of the PAF/PAFR signaling pathway presents a promising therapeutic strategy for various inflammatory and cardiovascular diseases. Nature offers a rich source of PAF antagonists, with several compounds isolated from traditional medicinal plants demonstrating significant inhibitory activity. This guide focuses on the comparative efficacy of this compound, a neolignan from the Piper futokadsura plant, against other well-characterized natural PAF inhibitors.
Comparative Efficacy of Natural PAF Inhibitors
The inhibitory potency of various natural compounds against PAF-induced platelet aggregation is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound's close isomer, Denudatin B, and other prominent natural PAF inhibitors. All presented data are from in vitro assays, primarily using washed rabbit platelets, a common model for studying platelet aggregation.
| Compound | Natural Source | IC50 Value | Assay Type | Reference |
| Denudatin B (this compound isomer) | Magnolia fargesii | ~10 µg/mL | PAF-induced washed rabbit platelet aggregation | [1] |
| Kadsurenone (B103988) | Piper futokadsura | 2.6 µmol/L | PAF-induced washed rabbit platelet aggregation | [2] |
| Ginkgolide B | Ginkgo biloba | 2.5 µg/mL | PAF-mediated human platelet aggregation | [3] |
| 4.7 µmol/L | PAF-induced washed rabbit platelet aggregation | [1] | ||
| Cedrol | Cedrus species | 2.8 µg/mL | PAF receptor binding (rabbit platelets) | [4] |
Note: A direct IC50 value for this compound was not available in the reviewed literature. The value for Denudatin B, a structural isomer of Kadsurenone and closely related to this compound, is provided as a point of comparison.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro PAF inhibitory activity of a compound using the light transmission aggregometry (LTA) method with washed rabbit platelets. This method is a standard for assessing platelet function.[5]
1. Preparation of Washed Rabbit Platelets:
-
Blood Collection: Whole blood is drawn from rabbits into tubes containing an anticoagulant (e.g., acid-citrate-dextrose). To minimize platelet activation, venipuncture should be clean, and the first few milliliters of blood are often discarded.[3]
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for a short duration (e.g., 10-15 minutes) to separate the platelet-rich plasma from red and white blood cells.
-
Washing Procedure: The PRP is then subjected to further centrifugation at a higher speed to pellet the platelets. The platelet-poor plasma is discarded, and the platelet pellet is gently resuspended in a buffered washing solution (e.g., Tyrode's buffer) containing a platelet activation inhibitor like prostacyclin (PGI2). This washing step is repeated to ensure the removal of plasma proteins and other potential interfering substances.
-
Final Resuspension: The final washed platelet pellet is resuspended in a suitable buffer to a standardized platelet concentration for use in the aggregation assay.
2. Light Transmission Aggregometry (LTA):
-
Principle: LTA measures the change in light transmission through a suspension of platelets. In a resting state, platelets are in a discoid shape and light transmission is low. Upon activation by an agonist like PAF, platelets change shape and aggregate, leading to an increase in light transmission.
-
Procedure:
-
Aliquots of the washed platelet suspension are placed in cuvettes within the aggregometer and warmed to 37°C with constant stirring.
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the platelet suspension for a defined period.
-
Platelet aggregation is then induced by the addition of a submaximal concentration of PAF.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by plotting the percentage inhibition of aggregation against the logarithm of the inhibitor concentration.
Signaling Pathways and Visualizations
PAF Receptor Signaling Pathway
Upon binding of PAF to its receptor on the platelet surface, a cascade of intracellular signaling events is initiated, leading to platelet activation and aggregation. This process is primarily mediated by G-proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ and activation of PKC are critical for the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Caption: PAF Receptor Signaling Cascade in Platelets.
Experimental Workflow for PAF Inhibition Assay
The following diagram illustrates the general workflow for assessing the efficacy of a PAF inhibitor.
Caption: Workflow for PAF Inhibition Assay.
Conclusion
The available data suggests that this compound, as represented by its isomer Denudatin B, is a potent natural inhibitor of PAF-induced platelet aggregation. Its efficacy appears to be in a similar range to other well-established natural PAF antagonists like Kadsurenone, Ginkgolide B, and Cedrol. The variations in reported IC50 values can be attributed to differences in experimental conditions, such as the use of human versus rabbit platelets and the specific assay methodology. Further direct comparative studies of this compound are warranted to definitively establish its potency relative to other natural PAF inhibitors. The standardized experimental protocol and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research in this promising area of drug discovery.
References
- 1. Inhibition of thrombin- and collagen-induced phosphoinositides breakdown in rabbit platelets by a PAF antagonist--denudatin B, an isomer of kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
Immunoassay Cross-Reactivity of Kadsurenin C: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount. This guide provides a comparative analysis of the potential cross-reactivity of Kadsurenin C, a dibenzocyclooctadiene lignan, in immunoassays. Due to a lack of commercially available immunoassays specifically targeting this compound, this guide focuses on the principles of cross-reactivity, comparison with structurally similar compounds, and a proposed experimental framework for its evaluation.
Currently, there is no specific immunoassay commercially available for the quantitative determination of this compound. The primary analytical methods for the identification and quantification of this compound and other lignans (B1203133) are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). However, should an immunoassay be developed, understanding its cross-reactivity with other structurally related compounds would be crucial for accurate and reliable results.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target antigen. This can lead to inaccurate quantification, including false-positive results. The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the interfering compound.
This compound and Structurally Similar Lignans
This compound belongs to the family of dibenzocyclooctadiene lignans, which are predominantly found in plants of the Kadsura and Schisandra genera. These plants are known to contain a variety of structurally similar lignans, which would be the primary candidates for cross-reactivity in a hypothetical this compound immunoassay.
Below is a table comparing the chemical structures of this compound and other related dibenzocyclooctadiene lignans. The structural similarities, particularly in the core dibenzocyclooctadiene skeleton and the substituent groups, highlight the potential for cross-reactivity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structural Similarity to this compound |
| This compound | C₂₁H₂₆O₅ | 358.43 | - |
| Schisandrin | C₂₄H₃₂O₇ | 432.51 | Shared dibenzocyclooctadiene core |
| Schisandrin B | C₂₃H₂₈O₆ | 400.47 | Shared dibenzocyclooctadiene core |
| Gomisin A | C₂₃H₂₈O₇ | 416.47 | Shared dibenzocyclooctadiene core |
| Gomisin G | C₂₃H₂₈O₇ | 416.47 | Shared dibenzocyclooctadiene core |
| Deoxyschizandrin | C₂₄H₃₂O₆ | 416.51 | Shared dibenzocyclooctadiene core |
Experimental Protocol for Cross-Reactivity Assessment
To evaluate the cross-reactivity of a newly developed immunoassay for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common format.[1] The following protocol outlines the key steps for assessing cross-reactivity.
Objective: To determine the percentage of cross-reactivity of a panel of structurally related lignans in a competitive ELISA for this compound.
Materials:
-
Microtiter plates coated with this compound-protein conjugate
-
Monoclonal or polyclonal antibody specific to this compound
-
This compound standard
-
Structurally related lignans (e.g., Schisandrin, Gomisin A, etc.)
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Wash buffer
-
Stop solution
-
Plate reader
Procedure:
-
Preparation of Standard and Test Compound Solutions: Prepare a series of dilutions for the this compound standard and each of the potentially cross-reacting lignans.
-
Competitive Binding: Add the standard or test compound solutions to the wells of the coated microtiter plate, followed by the addition of a fixed concentration of the primary antibody against this compound.
-
Incubation: Incubate the plate to allow for competitive binding between the this compound coated on the plate and the this compound or test compound in the solution for the primary antibody.
-
Washing: Wash the plate to remove unbound antibodies and test compounds.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate.
-
Washing: Wash the plate to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution, which will be converted by the enzyme on the secondary antibody to produce a colored product.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of this compound.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Visualizing the Experimental Workflow and Cross-Reactivity Concept
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Analysis of the Cytotoxic Effects of Kadsura Species-Derived Compounds on Various Cancer Cell Lines
Data Presentation: Comparative Cytotoxicity of Kadsura-Derived Compounds
The following table summarizes the cytotoxic activities (IC50 and GI50 values) of various compounds isolated from different Kadsura species against a range of human cancer cell lines. This data allows for a direct comparison of the potency and selectivity of these natural products.
| Compound Name | Compound Type | Plant Source | Cancer Cell Line | IC50/GI50 Value |
| Heteroclitalactone D | Triterpenoid (B12794562) | Kadsura heteroclita | HL-60 | 6.76 µM (IC50)[1] |
| Bel-7402 | Moderately active[1] | |||
| BGC-823 | Moderately active[1] | |||
| MCF-7 | Moderately active[1] | |||
| Kadusurain A | Lignan (B3055560) | Kadsura coccinea | HCT116 | 1.05 - 11.31 µg/mL |
| A549 | 1.05 - 11.31 µg/mL | |||
| HL-60 | 1.05 - 11.31 µg/mL | |||
| HepG2 | 1.05 - 11.31 µg/mL | |||
| Heilaohulignan C | Lignan | Kadsura coccinea | HepG-2 | 9.92 µmol/L (IC50) |
| Seco-coccinic acid F | Triterpenoid | Kadsura coccinea | HL-60 | 16.6 µmol/L (GI50) |
| Seco-coccinic acid G | Triterpenoid | Kadsura coccinea | HL-60 | 15.2 µmol/L (GI50) |
| Seco-coccinic acid K | Triterpenoid | Kadsura coccinea | HL-60 | 28.4 µmol/L (GI50) |
| Compound 4 | Triterpenoid | Kadsura longipedunculata | HeLa | 21.40 µM (IC50) |
| Longipedlactone A, F, J, M | Triterpenoid | Kadsura longipedunculata | A549, HT-29, K562 | Significant activity |
| Kadlongilactone C | Triterpenoid | Kadsura longipedunculata | A549, HT-29, K562 | Most potent |
| Longipedlactone M (a triterpene dilactone) | Triterpenoid | Kadsura ananosma | HL-60 | Potent activity[2] |
| Compound 6 (a triterpenoid) | Triterpenoid | Kadsura coccinea | NCI-H23, NUGC-3 | 1.28 µM (GI50)[3] |
| PC-3, MDA-MB-231, ACHN, HCT-15 | 2.33 - 2.67 µM (GI50)[3] |
Experimental Protocols: Assessing Cytotoxicity
The following provides a generalized methodology for determining the cytotoxic effects of compounds, based on standard assays reported in the cited literature.
Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines (e.g., HL-60, MCF-7, A549, HCT116, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compound (e.g., a purified lignan or triterpenoid from Kadsura) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug) are included in each experiment.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability:
-
Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a plausible signaling pathway for the induction of apoptosis by cytotoxic compounds from the Kadsura genus.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Proposed mechanism of apoptosis induction.
References
Kadsurenin Compounds: A Comparative Meta-Analysis of Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the therapeutic potential of Kadsurenin compounds. It objectively compares their performance with alternatives and provides supporting experimental data for their anti-inflammatory, anti-cancer, and neuroprotective activities.
Kadsurenin compounds, a class of neolignans predominantly isolated from plants of the Piper genus, have garnered significant interest for their diverse pharmacological activities. This guide synthesizes the available quantitative data to offer a comparative overview of their therapeutic promise.
Anti-Inflammatory Activity
Kadsurenin compounds exhibit notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways. Their activity has been evaluated against targets such as Platelet-Activating Factor (PAF) and nitric oxide (NO) production.
Comparative Efficacy of Kadsurenin Compounds in Anti-Inflammatory Assays
| Compound | Assay | Cell Line/System | IC₅₀ | Reference Compound | IC₅₀ of Reference |
| Kadsurenone | PAF-induced rabbit platelet aggregation | Washed rabbit platelets | 2.6 µM | - | - |
| PAF-induced human platelet aggregation | Washed human platelets | 0.8 ± 0.4 µM | BN 52021 | 2.22 ± 0.79 µM | |
| CV 3988 | 1.0 ± 0.1 µM | ||||
| PAF-induced human neutrophil aggregation | Human neutrophils | 0.36 µM | WEB 2086 | 0.17 µM | |
| Kadsurenin C | PAF antagonistic activity | Not specified | 5.1 x 10⁻⁶ M | - | - |
| Kadsurenin F | NO production inhibition | RAW 264.7 macrophages | Not specified | - | - |
| Kadsurenin H | PAF antagonistic activity | Not specified | 1.8 x 10⁻⁷ M | - | - |
Key Signaling Pathway: PAF Receptor Antagonism
Kadsurenone, a well-studied Kadsurenin, acts as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor. By blocking this receptor, Kadsurenone inhibits a cascade of inflammatory responses mediated by PAF.
Anticancer Activity
Several Kadsurenin compounds have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.
Comparative Efficacy of Kadsurenin Compounds in Anticancer Assays (MTT Assay)
| Compound | Cancer Cell Line | IC₅₀ |
| Kadsurenone | MDA-MB-231 (Breast Cancer) | No significant cytotoxicity up to 5 µM |
Note: Data on the anticancer activity of other specific Kadsurenin compounds (C, L, M) with explicit IC₅₀ values from primary literature is currently limited.
Experimental Workflow: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Neuroprotective Potential
The neuroprotective effects of Kadsurenin compounds are an emerging area of research. While direct quantitative data for individual Kadsurenin compounds is still scarce, extracts from Piper kadsura have shown promise in protecting neuronal cells from various insults. The primary model for these studies is often the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
Experimental Workflow: Neuroprotective Assay in PC12 Cells
A common method to assess neuroprotection involves inducing toxicity in PC12 cells with a neurotoxin, such as β-amyloid (Aβ), and then evaluating the protective effects of the test compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anti-Inflammatory Assay: PAF-Induced Platelet Aggregation
-
Objective: To determine the inhibitory effect of Kadsurenin compounds on platelet aggregation induced by Platelet-Activating Factor (PAF).
-
Platelet Preparation:
-
Draw human or rabbit venous blood into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of approximately 2.5 x 10⁸ platelets/mL.
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add the Kadsurenin compound at various concentrations to the platelet suspension and incubate for a short period (e.g., 2 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 10 nM).
-
Monitor the change in light transmittance using a platelet aggregometer. The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of the Kadsurenin compound compared to the control (PAF alone).
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation.
-
Anticancer Assay: MTT Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effect of Kadsurenin compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MDA-MB-231) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the Kadsurenin compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Neuroprotective Assay: β-Amyloid-Induced Toxicity in PC12 Cells
-
Objective: To assess the protective effect of Kadsurenin compounds against β-amyloid (Aβ)-induced neurotoxicity.
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.
-
To induce differentiation, seed the cells on collagen-coated plates and treat with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.
-
-
Toxicity and Treatment:
-
Pre-treat the differentiated PC12 cells with various concentrations of the Kadsurenin compound for 1-2 hours.
-
Add aggregated Aβ peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to the culture medium at a neurotoxic concentration (e.g., 10-25 µM).
-
Incubate the cells for an additional 24 to 48 hours.
-
-
Viability Assessment:
-
Assess cell viability using the MTT assay as described in the anticancer assay protocol or other viability assays such as LDH release assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability in the presence of the Kadsurenin compound and Aβ relative to the cells treated with Aβ alone.
-
Determine the concentration of the Kadsurenin compound that provides significant neuroprotection.
-
Conclusion
The available data suggests that Kadsurenin compounds, particularly Kadsurenone and Kadsurenin H, are potent anti-inflammatory agents, primarily acting as PAF receptor antagonists. While their anticancer and neuroprotective potentials are evident, further research is required to establish a comprehensive comparative profile. Specifically, more quantitative data (IC₅₀ values) for a wider range of Kadsurenin compounds across various cancer cell lines and neurotoxicity models are needed. Future studies should also focus on elucidating the detailed molecular mechanisms underlying their anticancer and neuroprotective effects to facilitate their development as novel therapeutic agents.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Kadsurenin C
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Kadsurenin C, a bioactive lignanoid, requires careful management to mitigate potential environmental and health risks. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential procedural steps for its proper disposal, adhering to general laboratory safety protocols and chemical waste management principles.
Understanding this compound: Key Characteristics
| Property | Value | Source |
| CAS Number | 145722-88-9 | [1] |
| Chemical Formula | C21H26O5 | [1] |
| Molecular Weight | 358.43 g/mol | [1] |
| Compound Type | Lignanoid | [1] |
Step-by-Step Disposal Protocol
This protocol is based on best practices for the disposal of research-grade chemical compounds where a specific SDS is unavailable. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate PPE to minimize exposure.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure correct disposal.
| Waste Type | Collection Procedure | Container Type |
| Solid Waste | Collect all solid this compound, contaminated weighing paper, and pipette tips. | Designated, sealable, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound. | Dedicated, leak-proof, and shatter-resistant hazardous waste container. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE. | Designated hazardous waste container for PPE. |
Important Considerations:
-
Do NOT Pour Down the Drain: As a bioactive compound, this compound should never be disposed of down the sanitary sewer to prevent potential environmental harm.[2]
-
No Household Garbage: Do not dispose of this compound or its containers in the regular trash.[3]
Waste Labeling and Storage
Accurate labeling and proper storage of chemical waste are essential for safety and regulatory compliance.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
EHS Pickup: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Follow your institution's specific procedures for waste manifests and pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Kadsurenin C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Kadsurenin C, a potent bioactive lignan (B3055560). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information
This compound is a lignan compound isolated from Piper futokadsura. It is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.
| Property | Value |
| Chemical Formula | C₂₁H₂₆O₅ |
| Molecular Weight | 358.43 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Hazard Identification and Precautionary Measures
Potential Hazards:
-
May interfere with inflammatory and immune responses.
-
May affect platelet function and blood coagulation.
-
The toxicological properties have not been fully investigated.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. If weighing the powder, a respirator may be necessary to avoid inhalation. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any damage upon receipt.
-
Wear appropriate PPE when opening the package in a designated area, preferably a fume hood.
-
Verify the compound identity and quantity against the order.
Preparation of Stock Solutions:
-
Perform all work in a chemical fume hood.
-
Ensure all glassware is clean and dry.
-
Weigh the required amount of this compound using an analytical balance with a draft shield.
-
Add the desired solvent (e.g., DMSO) to the vial containing the compound.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Storage:
-
Store the solid compound and stock solutions in a tightly sealed container.
-
Protect from light.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Quantitative Data
The following table summarizes the known quantitative data for this compound's biological activity.
| Parameter | Value | Assay Conditions | Reference |
| Ki for PAF Receptor Binding | 2 x 10⁻¹² mol/L | Washed rabbit platelets | [1] |
| IC₅₀ for PAF-induced platelet aggregation (Natural Product) | 1 x 10⁻⁷ M | Rabbit platelets | [2] |
| IC₅₀ for PAF-induced platelet aggregation (Racemic Mixture) | 2 x 10⁻⁷ M | Rabbit platelets | [2] |
| IC₅₀ for PAF-induced platelet aggregation | 2.6 µmol/L | Rabbit platelets | [1] |
Experimental Protocols and Visualizations
Experimental Workflow: In Vitro PAF Receptor Antagonism Assay
The following diagram outlines a typical workflow for assessing the PAF receptor antagonist activity of this compound.
Signaling Pathway: this compound Inhibition of PAF Signaling
Platelet-Activating Factor (PAF) signals through its G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, which subsequently leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in platelet aggregation. This compound acts as a competitive antagonist at the PAF receptor, blocking these downstream signaling events.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
